Methyl 2,4-dichloronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2,4-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZIEMCFERTPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650749 | |
| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442903-28-8 | |
| Record name | Methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dichloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2,4-Dichloronicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Nicotinic Acid Derivatives
Methyl 2,4-dichloronicotinate, a halogenated derivative of the pyridine carboxylic acid family, represents a pivotal building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the differential reactivity of the two chlorine atoms on the pyridine ring, which allows for selective and sequential functionalization. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, spectroscopic characterization, and its versatile applications as a key intermediate in the development of active pharmaceutical ingredients (APIs). Understanding the nuances of this compound is crucial for researchers aiming to design and synthesize novel therapeutics with enhanced efficacy and specificity.
Core Properties and Identification
A foundational aspect of working with any chemical entity is its unambiguous identification and understanding its fundamental properties.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl 2,4-dichloropyridine-3-carboxylate, 2,4-Dichloro-3-pyridinecarboxylic acid methyl ester | N/A |
| CAS Number | 442903-28-8 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |
| Molecular Weight | 206.03 g/mol | [1] |
| Appearance | Light yellow oil | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 2,4-dichloronicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing side reactions associated with the reactive chlorinated pyridine ring.
Recommended Synthetic Protocol: Esterification of 2,4-Dichloronicotinic Acid
This protocol details a robust method for the synthesis of this compound from 2,4-dichloronicotinic acid using iodomethane and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Reaction Scheme:
Caption: Esterification of 2,4-Dichloronicotinic acid.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2,4-dichloronicotinic acid (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon base addition.
-
Reagent Addition: Sequentially add DBU (2.5 eq) followed by iodomethane (5.0 eq) to the cooled solution. The DBU acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate salt that is more reactive towards the alkylating agent, iodomethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove DBU salts and any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: ethyl acetate-hexane) to yield this compound as a light yellow oil.[1]
Mechanistic Considerations:
The reaction proceeds via a standard esterification mechanism. DBU deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion then undergoes an SN2 reaction with iodomethane, where the carboxylate oxygen attacks the methyl group, displacing the iodide leaving group to form the methyl ester.
Spectroscopic Characterization
Accurate structural elucidation is paramount in synthetic chemistry. The following section details the key spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the protons on the pyridine ring and the methyl ester group.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 8.42 | Doublet (d) | 5.4 | H6 of pyridine ring |
| 7.59 | Doublet (d) | 5.4 | H5 of pyridine ring |
| 3.99 | Singlet (s) | N/A | -OCH₃ of the methyl ester |
Solvent: CD₃OD, Frequency: 300 MHz[1]
The downfield chemical shifts of the aromatic protons are characteristic of their position on the electron-deficient pyridine ring, further influenced by the electron-withdrawing chlorine atoms. The coupling constant of 5.4 Hz is typical for ortho-coupling between protons on a pyridine ring.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected in the range of 160-170 ppm.
-
Aromatic Carbons (C-Cl, C-H, C-COOCH₃): Expected in the range of 120-155 ppm.
-
Methyl Carbon (-OCH₃): Expected around 52-55 ppm.
These predictions are based on standard chemical shift ranges for similar functional groups and heterocyclic systems.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. The two chlorine atoms at the 2- and 4-positions of the pyridine ring exhibit differential reactivity, allowing for selective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is a key strategic element in the construction of polysubstituted pyridine cores found in many active pharmaceutical ingredients (APIs).
Role as a Key Intermediate for Kinase Inhibitors
Dichloronicotinate derivatives, such as Methyl 4,6-dichloronicotinate, are known intermediates in the synthesis of various kinase inhibitors.[2] The strategic placement of the chlorine atoms allows for the sequential introduction of different nucleophiles, which is a common strategy in building the complex scaffolds of these targeted therapies. While a specific, publicly documented synthesis of an approved drug starting directly from this compound was not identified in the search results, its structural motif is highly relevant to this class of compounds.
The general synthetic utility can be illustrated by the following workflow:
Caption: Generalized workflow for API synthesis.
The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to greater activation by the electron-withdrawing ester group and the ring nitrogen. This allows for a controlled, stepwise introduction of different functionalities, which is a powerful tool in combinatorial chemistry and lead optimization.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Toxicity: While specific toxicity data for this compound is not extensively documented, related dichloropyridine derivatives are known to be irritants and may be harmful if swallowed or inhaled. Assume the compound is hazardous and handle accordingly.
Conclusion
This compound (CAS No. 442903-28-8) is a valuable and versatile intermediate for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined synthesis and the differential reactivity of its chloro-substituents make it a strategic building block for medicinal chemists, particularly in the field of kinase inhibitor development. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a critical resource for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors. As the demand for targeted and personalized medicines grows, the importance of such strategically functionalized intermediates will undoubtedly continue to increase.
References
An In-Depth Technical Guide to the Synthesis of Methyl 2,4-Dichloronicotinate
Abstract
Methyl 2,4-dichloronicotinate is a key heterocyclic building block in the development of novel pharmaceuticals and advanced materials. Its di-chlorinated pyridine framework offers multiple reaction sites for derivatization, making it a valuable intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the synthesis of the crucial precursor, 2,4-dichloronicotinic acid, and subsequently explore and compare validated methods for its esterification. This document emphasizes the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into reaction optimization and safety considerations, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Strategic Importance of this compound
The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs. The strategic placement of chloro-substituents, as seen in this compound, significantly enhances its synthetic utility. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester at the C3 position can be readily hydrolyzed or converted into other functional groups like amides. This trifunctional handle allows for controlled, sequential modifications, enabling the rapid generation of diverse compound libraries for screening and lead optimization. Understanding the efficient and scalable synthesis of this intermediate is therefore a critical first step in many discovery programs.
Synthesis of the Precursor: 2,4-Dichloronicotinic Acid
The most direct route to the target ester begins with its corresponding carboxylic acid. While 2,4-dichloronicotinic acid is commercially available, knowledge of its synthesis from more fundamental precursors is essential for ensuring supply chain robustness and enabling cost-effective scale-up. A logical and well-documented approach involves the multi-step transformation of a readily available starting material like 2,4-lutidine (2,4-dimethylpyridine).
Proposed Pathway: From 2,4-Lutidine to 2,4-Dichloronicotinic Acid
This synthetic strategy involves two key transformations: (1) oxidation of the methyl groups of 2,4-lutidine to carboxylic acids, and (2) subsequent chlorination of the pyridine ring.
Caption: Reaction mechanism for the DBU-mediated methylation of a carboxylic acid.
Experimental Protocol: Method A
This protocol is adapted from a validated synthesis of this compound.
[1]1. Reaction Setup: Dissolve 2,4-dichloronicotinic acid (1.0 eq) in acetonitrile (approx. 0.25 M solution) in a round-bottom flask equipped with a magnetic stir bar. 2. Cooling: Cool the solution to 0°C using an ice bath. 3. Reagent Addition: Sequentially add DBU (2.5 eq) followed by iodomethane (5.0 eq) to the cooled solution. 4. Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 14 hours. 5. Workup:
- Remove the acetonitrile solvent by distillation under reduced pressure (rotary evaporation).
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer with water (1x) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification:
- Filter off the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure this compound.
Method B: Acid-Catalyzed Fischer Esterification
The Fischer esterification is a classic, robust, and economical method for producing esters. It involves reacting a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.
-
Expertise & Experience: This reaction is an equilibrium process. T[2][3]o drive the reaction towards the product, a large excess of the alcohol reactant (methanol) is typically used, which also conveniently serves as the solvent. The removal of water, the reaction byproduct, can also shift the equilibrium to the right. A common and effective way to catalyze this reaction is by using thionyl chloride (SOCl₂). When added to methanol, thionyl chloride reacts to form sulfur dioxide, hydrogen chloride (the active acid catalyst), and methyl chloride. This in situ generation of HCl avoids the direct use of corrosive aqueous acids and helps to keep the reaction medium anhydrous, which is favorable for the equilibrium. T[3]his method is ideal for large-scale synthesis where cost and atom economy are primary concerns.
Diagram 3: Mechanism of Fischer Esterification
References
Biological activity of dichloronicotinate compounds
An In-Depth Technical Guide to the Biological Activity of Dichloronicotinate Compounds
Executive Summary
The dichloronicotinate scaffold, particularly its esterified forms like ethyl 4,6-dichloronicotinate, represents a foundational building block in modern medicinal chemistry. While not possessing potent biological activity in its own right, its true value lies in its strategic utility as a versatile precursor for the synthesis of highly active therapeutic agents. This guide provides an in-depth exploration of the biological activities of compounds derived from the dichloronicotinate core, with a primary focus on their validated role as potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical target in oncology. Furthermore, we will explore the plausible, yet less explored, potential for this scaffold to generate inhibitors of 2-oxoglutarate-dependent dioxygenases (2-OGDDs). This document is designed for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights, field-proven experimental workflows, and detailed protocols to empower further investigation into this promising chemical class.
The Dichloronicotinate Scaffold: A Privileged Synthetic Intermediate
The utility of the dichloronicotinate core stems from the differential reactivity of its two chlorine substituents. This allows for sequential and regioselective displacement reactions, enabling the construction of complex heterocyclic systems. Ethyl 4,6-dichloronicotinate, for example, serves as the starting point for a robust and convergent synthetic pathway to (acylamino)aminonaphthyridinones, a class of compounds that have demonstrated significant promise as anticancer agents.[1][2] The ability to readily diversify the structure at both the 4- and 6-positions makes this scaffold ideal for generating chemical libraries for extensive structure-activity relationship (SAR) studies.[2]
Primary Biological Target: Heat Shock Protein 90 (Hsp90)
The Critical Role of Hsp90 in Oncology
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the conformational maturation, stability, and function of a wide array of "client" proteins.[3][4] In healthy cells, Hsp90 plays a vital housekeeping role. However, in cancer cells, it is overexpressed and exists in a state of high activity, where it is critical for maintaining the function of numerous oncoproteins that drive tumor proliferation, survival, angiogenesis, and metastasis.[5][6] These client proteins include mutated kinases (e.g., HER2, BRAF), transcription factors, and other signaling molecules crucial for all six hallmarks of cancer.[5][7] This dependence makes cancer cells particularly vulnerable to Hsp90 inhibition, providing a compelling therapeutic window.
Mechanism of Inhibition by Dichloronicotinate Derivatives
Compounds synthesized from the dichloronicotinate core, such as (acylamino)aminonaphthyridinones, function as potent Hsp90 inhibitors.[1] They act by competitively binding to the ATP-binding pocket located in the N-terminal domain of Hsp90.[3][5] This action prevents the binding and subsequent hydrolysis of ATP, which is a critical step in the chaperone's catalytic cycle.[4][7] The inhibition of ATPase activity stalls the chaperone machinery, leaving client proteins in an unfolded or unstable state. These misfolded proteins are then recognized by the cell's quality control system and targeted for degradation via the ubiquitin-proteasome pathway.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Chameleonic Core: A Technical Guide to the Applications of Dichloronicotinate Esters in Drug Discovery and Agrochemicals
Abstract
Dichloronicotinate esters, a class of halogenated pyridine derivatives, represent a versatile and powerful scaffold in modern synthetic chemistry. Their unique electronic properties and multiple reactive sites make them invaluable starting materials for the construction of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the applications of dichloronicotinate esters, with a primary focus on their pivotal role in the development of targeted cancer therapeutics and next-generation herbicides. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols that underscore the broad utility of these compounds for researchers, medicinal chemists, and professionals in drug and agrochemical development.
Introduction: The Strategic Advantage of the Dichloronicotinate Scaffold
The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of chlorine atoms onto this ring system, as seen in dichloronicotinate esters, dramatically influences its chemical reactivity and provides strategic handles for synthetic transformations. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring activates the molecule for nucleophilic aromatic substitution reactions, while also providing sites for cross-coupling reactions. This "tunable" reactivity allows for the regioselective introduction of various functional groups, making dichloronicotinate esters ideal precursors for building diverse molecular libraries.
This guide will focus on the applications of key isomers, particularly ethyl 4,6-dichloronicotinate, in two major fields:
-
Oncology: As a cornerstone in the synthesis of potent and selective Heat shock protein 90 (Hsp90) inhibitors for cancer therapy.
-
Agriculture: As a key intermediate in the production of auxin-mimic herbicides for broadleaf weed control.
We will explore the causality behind the synthetic choices, provide detailed experimental workflows, and elucidate the downstream biological consequences of the molecules derived from these versatile esters.
Pharmaceutical Applications: Engineering Novel Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a multitude of "client" proteins, many of which are oncoproteins that are essential for cancer cell proliferation, survival, and metastasis.[1] The inhibition of Hsp90 leads to the degradation of these client proteins, representing a multi-faceted approach to cancer treatment.[1] (Acylamino)aminonaphthyridinones, a class of novobiocin analogues, have emerged as promising Hsp90 inhibitors, and their synthesis is efficiently achieved using ethyl 4,6-dichloronicotinate as a key building block.[1][2]
Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle
Hsp90 inhibitors derived from dichloronicotinate esters function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes required for client protein activation.[1] Consequently, the client proteins are targeted for ubiquitination and subsequent degradation by the proteasome. This leads to the simultaneous downregulation of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.[2]
Caption: Mechanism of Hsp90 inhibition by (acylamino)aminonaphthyridinones.
Synthetic Strategy: A Convergent Approach to (Acylamino)aminonaphthyridinones
The synthesis of (acylamino)aminonaphthyridinone Hsp90 inhibitors from ethyl 4,6-dichloronicotinate is a multi-step process that leverages the differential reactivity of the two chlorine atoms.[2] The general workflow involves a regioselective amination, followed by cyclization with hydrazine to form the core naphthyridinone structure, and subsequent acylation.[2]
Caption: Synthetic workflow for (acylamino)aminonaphthyridinone Hsp90 inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediate, 7-amino-1,6-naphthyridin-5(6H)-one, from ethyl 4,6-dichloronicotinate.
Protocol 1: Synthesis of Ethyl 4-amino-6-chloronicotinate [2]
-
Reaction Setup: In a sealed vessel, dissolve ethyl 4,6-dichloronicotinate (10 g, 45.4 mmol) in 100 mL of dioxane.
-
Amination: Add 50 mL of 28% aqueous ammonia.
-
Reaction Conditions: Heat the mixture at 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield ethyl 4-amino-6-chloronicotinate.
Protocol 2: Synthesis of 7-Amino-1,6-naphthyridin-5(6H)-one [2]
-
Reaction Setup: Dissolve ethyl 4-amino-6-chloronicotinate (5 g, 24.7 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Add hydrazine hydrate (5 mL, 103 mmol) to the solution.
-
Reaction Conditions: Reflux the mixture for 8 hours.
-
Work-up: Cool the reaction to room temperature. The precipitated product should be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 7-amino-1,6-naphthyridin-5(6H)-one.
-
Characterization: The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.[3]
Quantitative Analysis of Biological Activity
The efficacy of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for compounds directly synthesized from dichloronicotinate esters require dedicated experimental determination, the following table provides representative IC50 values for known Hsp90 inhibitors to illustrate the potency of this class of compounds.
| Hsp90 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| 17-AAG | H3122 (Lung Adenocarcinoma) | 0.02 µM | [4] |
| IPI-504 | H3122 (Lung Adenocarcinoma) | 0.01 µM | [4] |
| STA-9090 | H3122 (Lung Adenocarcinoma) | <0.01 µM | [4] |
| AUY-922 | H3122 (Lung Adenocarcinoma) | <0.01 µM | [4] |
| Compound (R)-8n | MCF7 (Breast Cancer) | 0.23 µM | [5] |
| Compound (R)-8n | HCC1954 (Breast Cancer) | 0.11 µM | [5] |
Protocol 3: Cell Viability Assay (MTT Assay) [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized Hsp90 inhibitor for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Agrochemical Applications: Designing Selective Auxin-Mimic Herbicides
In the agrochemical sector, dichloronicotinate esters are valuable precursors for the synthesis of pyridine-based herbicides.[1] Specifically, 2,6-dichloronicotinic acid, which can be derived from its corresponding ester, is a key intermediate in the production of auxin-mimic herbicides such as Clopyralid and Picloram.[1][7] These herbicides are highly effective in controlling broadleaf weeds in various crops.
Mechanism of Action: Overloading the Plant's Growth Regulation
Clopyralid and Picloram are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[8] They are absorbed by the leaves and roots and translocated throughout the plant.[2] At the molecular level, these herbicides bind to the TIR1/AFB family of F-box proteins, which are auxin receptors.[8] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the uncontrolled expression of auxin-responsive genes.[8] This results in epinastic growth, stem and leaf twisting, and ultimately, the death of the susceptible plant.
Caption: Mechanism of action of auxin-mimic herbicides.
Synthetic Strategy: From Dichloropyridine to Potent Herbicides
The synthesis of herbicides like Picloram often starts from a highly chlorinated pyridine precursor. While a direct, detailed protocol from a dichloronicotinate ester was not available in the searched literature, the general strategy involves the formation of the corresponding picolinic acid, followed by amination. The ester can be hydrolyzed to the carboxylic acid as a key step in this process.
Representative Experimental Protocol: Synthesis of 3,6-Dichloropicolinic Acid (a Clopyralid precursor)[7]
-
Reaction Setup: To a reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid (30 g, 0.11 mole) and 400 mL of water.
-
Base Addition: Add a solution of sodium hydroxide (4.5 g, 0.11 mole) in 25 mL of water.
-
Reaction Conditions: Heat the mixture to reflux. While refluxing, add another 4.5 g of sodium hydroxide in 25 mL of water dropwise over 50 minutes. Continue refluxing for an additional 45 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of methylene chloride and acidify with 35 mL of concentrated hydrochloric acid.
-
Extraction: Separate the two phases and extract the aqueous layer twice with methylene chloride.
-
Purification: Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.
Conclusion and Future Perspectives
Dichloronicotinate esters have firmly established their importance as versatile and strategically valuable building blocks in both pharmaceutical and agrochemical research. Their utility in constructing complex, biologically active molecules is a testament to the power of halogenated heterocycles in modern synthetic chemistry. The successful application of these esters in the development of Hsp90 inhibitors for cancer therapy and auxin-mimic herbicides for agriculture highlights their broad impact.
Future research in this area is likely to focus on the development of novel dichloronicotinate ester derivatives with enhanced reactivity and selectivity. This will enable the synthesis of even more complex and potent therapeutic agents and agrochemicals. Furthermore, the exploration of these esters as precursors for other classes of biologically active molecules remains a fertile ground for discovery. As our understanding of disease pathways and weed biology deepens, the chameleonic nature of the dichloronicotinate core will undoubtedly continue to provide a robust platform for innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Compass: Navigating the Reactivity of 2,4-Dichloropyridine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. 2,4-Dichloropyridine is one such entity, a deceptively simple heterocyclic compound that has proven to be a remarkably versatile building block.[1][2] Its utility spans the development of life-saving pharmaceuticals to the creation of advanced agrochemicals that safeguard our food supply.[1][3] The strategic placement of two chlorine atoms on the electron-deficient pyridine ring bestows upon it a unique reactivity profile, allowing for selective and sequential functionalization. This guide, intended for the discerning researcher and drug development professional, will delve into the core principles governing the reactivity of 2,4-dichloropyridine, offering a comprehensive understanding of its reaction mechanisms and providing practical, field-proven protocols for its application.
Electronic Architecture and the Driving Forces of Reactivity
The reactivity of 2,4-dichloropyridine is fundamentally dictated by the electronic interplay between the electronegative nitrogen atom and the two chlorine substituents. The nitrogen atom imparts a significant electron-deficient character to the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions. This inherent electronic landscape makes the ring highly susceptible to nucleophilic attack, a characteristic that is further amplified by the presence of the two electron-withdrawing chlorine atoms.
The chlorine atoms serve a dual purpose: they act as excellent leaving groups in nucleophilic substitution reactions and their positions on the ring create a fascinating dichotomy in reactivity, paving the way for regioselective functionalization.
Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions
The hallmark of 2,4-dichloropyridine's reactivity lies in its propensity to undergo nucleophilic aromatic substitution (SNAr). This class of reactions proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor governing the regioselectivity of the reaction.
The Inherent Preference for C4 Substitution
In classical SNAr reactions, nucleophilic attack predominantly occurs at the C4 position of the 2,4-dichloropyridine ring.[4] This preference is a direct consequence of the superior stabilization of the resulting Meisenheimer intermediate. When the nucleophile attacks the C4 position, the negative charge can be delocalized onto the electronegative pyridine nitrogen through resonance, a highly stabilizing contribution.[4] Conversely, attack at the C2 position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the nitrogen, rendering it less stable.
Diagram: Mechanism of SNAr on 2,4-Dichloropyridine
Caption: SNAr mechanism illustrating the favored C4 attack.
The Influence of Substituents
The regioselectivity of SNAr reactions can be modulated by the presence of other substituents on the pyridine ring. Electron-donating groups can decrease the overall reactivity of the ring towards nucleophiles, while electron-withdrawing groups can enhance it. For instance, in 2,4-dichloropyrimidines, an analogous heterocyclic system, the presence of an electron-donating group at the C6 position can reverse the typical C4 selectivity and favor substitution at the C2 position.[5] This is attributed to alterations in the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the molecule.[6]
A Spectrum of Nucleophiles: N, O, and S
2,4-Dichloropyridine reacts with a wide array of nucleophiles, providing access to a diverse range of substituted pyridine derivatives.
-
N-Nucleophiles: Amines, both aliphatic and aromatic, readily displace the C4-chloro substituent. These reactions are foundational in the synthesis of numerous biologically active compounds.
-
O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers, which are valuable intermediates in medicinal chemistry.
-
S-Nucleophiles: Thiols and thiophenols are also effective nucleophiles, leading to the formation of thioethers.
| Nucleophile Type | Example | Predominant Position of Attack | Typical Reaction Conditions |
| N-Nucleophile | Primary/Secondary Amine | C4 | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., n-BuOH, NMP), Heat |
| O-Nucleophile | Sodium Methoxide | C4 | Methanol, Heat |
| S-Nucleophile | Thiophenol | C4 | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
Harnessing Palladium Catalysis for Regiocontrol
While classical SNAr reactions exhibit a strong preference for the C4 position, modern palladium-catalyzed cross-coupling reactions have emerged as a powerful tool to invert this selectivity and achieve functionalization at the C2 position.
The Buchwald-Hartwig Amination: A Gateway to C2-Substituted Pyridines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[7] In the context of 2,4-dichloropyridine, this reaction provides a reliable method for the selective formation of a C-N bond at the C2 position.[8][9] The choice of ligand is critical for achieving high regioselectivity. Bulky, electron-rich phosphine ligands, such as Xantphos, have been shown to be particularly effective in promoting the oxidative addition of the palladium catalyst to the C2-Cl bond, thereby directing the amination to this position.[8]
Diagram: Regioselective Buchwald-Hartwig Amination
Caption: Key components for C2-selective Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is another indispensable tool for the functionalization of 2,4-dichloropyridine, enabling the formation of carbon-carbon bonds. The regioselectivity of this reaction can also be controlled by the choice of catalyst, ligands, and reaction conditions. This allows for the synthesis of a wide variety of aryl- and heteroaryl-substituted pyridines, which are prevalent motifs in medicinal chemistry.
Synthetic Applications: From Bench to Bedside and Field
The unique reactivity of 2,4-dichloropyridine has cemented its status as a key intermediate in the synthesis of a multitude of high-value molecules.
In the Realm of Medicinal Chemistry
2,4-Dichloropyridine derivatives are particularly prominent in the development of kinase inhibitors, a major class of anticancer drugs.[10] The pyridine core often serves as a scaffold to which various substituents are appended to achieve potent and selective inhibition of specific kinases. The ability to sequentially and regioselectively functionalize the C2 and C4 positions is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, these derivatives have found applications in the synthesis of antiviral and other therapeutic agents.[11][12]
Advancing Agrochemicals
In the agrochemical industry, 2,4-dichloropyridine is a vital precursor for the synthesis of herbicides and fungicides.[3][13] The resulting products play a critical role in modern agriculture by controlling weeds and preventing crop diseases, thereby ensuring global food security.
Field-Proven Experimental Protocols
Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyridine (Classical SNAr)
Objective: To synthesize 4-amino-2-chloropyridine derivatives via nucleophilic aromatic substitution.
Materials:
-
2,4-Dichloropyridine
-
Amine (e.g., aniline or a secondary amine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyridine (1.0 eq), the desired amine (1.1 eq), and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Add the solvent (n-BuOH or NMP) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to the appropriate temperature (typically 80-150 °C), with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid. If using DIPEA, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Regioselective C2-Amination of 2,4-Dichloropyridine (Buchwald-Hartwig Amination)
Objective: To synthesize 2-amino-4-chloropyridine derivatives via palladium-catalyzed cross-coupling.
Materials:
-
2,4-Dichloropyridine
-
Amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (argon or nitrogen) supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and Cs₂CO₃ (1.5 eq).
-
Add anhydrous dioxane to the flask, followed by 2,4-dichloropyridine (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-4-chloropyridine derivative.
Conclusion
2,4-Dichloropyridine is far more than a simple halogenated heterocycle; it is a powerful and versatile tool in the hands of the synthetic chemist. A thorough understanding of its electronic properties and the factors that govern its reactivity is paramount to unlocking its full potential. By mastering the principles of nucleophilic aromatic substitution and leveraging the power of modern cross-coupling catalysis, researchers can navigate the synthetic landscape of 2,4-dichloropyridine with precision and confidence. This, in turn, will continue to fuel the discovery and development of novel molecules that address critical needs in medicine and agriculture.
References
- 1. innospk.com [innospk.com]
- 2. Synthesis and Applications of 2,4-Dichloropyridine in Organic Chemistry Research [weimiaobio.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 10. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. purdue.edu [purdue.edu]
- 13. benchchem.com [benchchem.com]
Starting materials for Methyl 2,4-dichloronicotinate synthesis
An In-Depth Technical Guide to the Starting Materials and Synthetic Routes for Methyl 2,4-dichloronicotinate
Introduction
This compound (CAS No: 442903-28-8) is a key heterocyclic building block in modern organic synthesis.[1] Its pyridine core, functionalized with reactive chlorine atoms at the 2- and 4-positions and a methyl ester at the 3-position, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for obtaining this compound, designed for researchers and professionals in the fields of chemical synthesis and drug development. We will explore the causality behind synthetic choices, from the most direct esterification route to more fundamental approaches starting from basic pyridine precursors.
Section 1: The Direct Approach: Esterification of 2,4-Dichloronicotinic Acid
The most straightforward and often preferred industrial route to this compound is the direct esterification of its corresponding carboxylic acid. This approach is predicated on the availability of the key starting material, 2,4-Dichloronicotinic acid.
Starting Material Profile: 2,4-Dichloronicotinic Acid
-
Chemical Name: 2,4-Dichloronicotinic acid
-
CAS Number: 262423-77-8[2]
-
Molecular Formula: C₆H₃Cl₂NO₂[2]
-
Molecular Weight: 192.00 g/mol [2]
This starting material is a stable, solid compound that serves as the immediate precursor to the target ester. Its commercial availability is a critical factor for researchers considering this synthetic route.
The Esterification Reaction: Mechanistic Insights
The conversion of the carboxylic acid to its methyl ester is a classic esterification reaction. While standard Fischer esterification (using methanol and a strong acid catalyst like sulfuric acid) is viable, industrial preparations often favor more robust methods that drive the reaction to completion with high efficiency.
The use of thionyl chloride (SOCl₂) or oxalyl chloride is a common and highly effective strategy. The causality for this choice is twofold:
-
Activation of the Carboxyl Group: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.
-
Irreversible Reaction: The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.
The subsequent addition of methanol to the acyl chloride intermediate results in a rapid and high-yielding nucleophilic acyl substitution to form the desired methyl ester.
Experimental Protocol: Synthesis from 2,4-Dichloronicotinic Acid
This protocol is adapted from standard procedures for the esterification of analogous chloronicotinic acids.[3][4]
Step 1: Acyl Chloride Formation
-
To a stirred suspension of 2,4-Dichloronicotinic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, DCM) at 0 °C, add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq).
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
Step 2: Esterification
-
Cool the reaction mixture back to 0 °C.
-
Slowly add anhydrous methanol (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
-
The reaction mixture is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualization: Direct Esterification Pathway
Caption: Direct esterification of 2,4-dichloronicotinic acid.
Section 2: Synthesis from Dihydroxy Precursors
An alternative and more fundamental approach involves the synthesis from a dihydroxy analog. The rationale for this strategy is that hydroxypyridines can be more readily available or synthetically accessible than their chlorinated counterparts. The hydroxyl groups can then be efficiently converted to chloro groups.
Key Starting Material: 2,4-Dihydroxynicotinic Acid or its Esters
The synthesis would commence with 2,4-dihydroxynicotinic acid or its corresponding ester. These compounds, which exist in tautomeric equilibrium with their pyridone forms, serve as the foundational scaffold upon which the chloro functionalities are installed.
The Chlorination Step: From Diol to Dichloride
The conversion of hydroxyl groups on a pyridine ring to chlorine atoms is a standard transformation achieved with powerful chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.
Causality of Reagent Choice:
-
POCl₃ is highly effective at dehydrative chlorination of the keto-enol tautomers of hydroxypyridines (pyridones). The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process is particularly efficient for converting the amide-like carbonyls of pyridones into chloro-substituted pyridines.
This chlorination step is the core of the synthesis, transforming the precursor into a dichlorinated intermediate, which is then esterified if the synthesis started from the acid. A similar procedure is well-documented for the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate.[4]
Experimental Protocol: Two-Step Synthesis
This protocol describes the chlorination of a dihydroxynicotinate precursor, followed by esterification.
Step 1: Chlorination of 2,4-Dihydroxynicotinic Acid
-
Slowly add 2,4-dihydroxynicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture and remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue onto crushed ice with vigorous stirring.
-
The precipitated solid, 2,4-dichloronicotinic acid, is collected by filtration, washed with cold water, and dried.
Step 2: Esterification
-
The dried 2,4-dichloronicotinic acid is then esterified using the protocol described in Section 1.3.
Visualization: Dihydroxy Precursor Pathway
Caption: Two-step synthesis from a dihydroxy precursor.
Section 3: Synthesis from Nicotinic Acid via N-Oxidation
For ultimate synthetic economy, starting from the simplest and most inexpensive precursor, nicotinic acid, is highly desirable. This multi-step approach requires activation of the pyridine ring to facilitate the desired dichlorination pattern.
Starting Material Profile: Nicotinic Acid (Niacin)
Nicotinic acid is a readily available and inexpensive commodity chemical, making it an attractive starting point for a scalable synthesis.
Synthetic Strategy and Mechanistic Causality
The direct chlorination of nicotinic acid is difficult and lacks the required regioselectivity. The pyridine ring is electron-deficient and resistant to electrophilic substitution. To overcome this, the ring is first activated by N-oxidation.
-
N-Oxidation: Nicotinic acid is oxidized to Nicotinic acid-N-oxide. This is typically achieved using hydrogen peroxide in acetic acid or with other peroxy acids. The N-oxide functionality electronically activates the 2- and 4-positions of the pyridine ring, making them susceptible to nucleophilic attack in the subsequent chlorination step.
-
Chlorination: The N-oxide is then treated with a chlorinating agent like POCl₃. The reaction mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom, followed by the delivery of chloride ions to the now electron-deficient 2- and 4-positions of the ring. This process, often carried out at elevated temperatures, results in the formation of the dichlorinated pyridine ring. A similar process is used for the synthesis of 2-chloronicotinic acid.[5]
-
Esterification: The resulting 2,4-dichloronicotinic acid is then esterified as previously described.
Visualization: N-Oxide Pathway
Caption: Multi-step synthesis starting from nicotinic acid.
Comparative Analysis of Starting Materials
| Feature | 2,4-Dichloronicotinic Acid | 2,4-Dihydroxynicotinic Acid | Nicotinic Acid |
| Number of Steps | 1 | 2 | 3 |
| Process Simplicity | High | Medium | Low |
| Starting Material Cost | High | Medium | Low |
| Overall Yield | High (for the final step) | Medium | Potentially Lower |
| Key Reagents | SOCl₂, Methanol | POCl₃, SOCl₂, Methanol | H₂O₂, POCl₃, Methanol |
| Primary Advantage | Direct, high-yielding final step | Utilizes more accessible precursors | Lowest cost starting material |
Conclusion
The synthesis of this compound can be approached from several strategic starting points. The choice of starting material is a critical decision that balances factors such as cost, process complexity, and the number of synthetic steps.
-
Direct esterification of 2,4-dichloronicotinic acid offers the most straightforward and high-yielding final transformation, ideal for situations where the precursor is readily available.
-
Synthesis from 2,4-dihydroxynicotinic acid provides a robust alternative, leveraging the efficient conversion of hydroxyl groups to chlorides using standard reagents like POCl₃.
-
Building from nicotinic acid represents the most fundamental and cost-effective approach, though it involves a multi-step process requiring ring activation via N-oxidation.
Each pathway offers a viable route to this important synthetic intermediate, and the optimal choice will depend on the specific economic and logistical constraints of the research or manufacturing environment.
References
An In-depth Technical Guide to the Physical Properties of Methyl 2,4-dichloronicotinate
Introduction
Methyl 2,4-dichloronicotinate is a halogenated pyridine derivative of significant interest in synthetic chemistry. As a versatile intermediate, it serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals. The precise substitution pattern of chloro groups and a methyl ester on the pyridine ring imparts unique reactivity and physicochemical characteristics to the molecule. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for effective reaction design, process optimization, purification, formulation, and safe handling.
This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides detailed, field-proven methodologies for the empirical determination of these properties. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Compound Identification and Molecular Structure
A precise understanding of the molecular identity is the foundation of all chemical and physical characterization.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Methyl 2,4-dichloropyridine-3-carboxylate | N/A |
| CAS Number | 442903-28-8 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [4][5] |
| Molecular Weight | 206.03 g/mol | [1][3][4] |
| Chemical Structure | ![]() | N/A |
Core Physical Properties: A Comparative Analysis
Direct, experimentally verified data for this compound is not extensively published. Therefore, this section presents a combination of expected properties based on its structure and comparative data from closely related isomers. This approach provides a scientifically grounded estimation of its physical characteristics.
| Property | Expected / Comparative Value | Rationale & Notes |
| Appearance | White to off-white or light yellow crystalline solid | This is typical for similar chlorinated pyridine derivatives.[6][7] |
| Melting Point | Estimated: 45 - 65 °C | Data for isomers suggests a relatively low melting point. Methyl 2,5-dichloronicotinate melts at 42-46 °C, and Methyl 4,6-dichloronicotinate at 57-61 °C.[6][7][8][9] The exact value for the 2,4-dichloro isomer will depend on its crystal lattice energy. |
| Boiling Point | Estimated: > 250 °C | High boiling points are expected due to polarity and molecular weight. Methyl 2,5-dichloronicotinate has a reported boiling point of 257-263 °C.[10] Atmospheric distillation may not be suitable due to potential decomposition. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, acetone; Sparingly soluble in non-polar solvents; Insoluble in water. | The ester functionality and halogen substituents suggest good solubility in common polar aprotic organic solvents.[10] The lack of highly polar, protic groups predicts low aqueous solubility. |
Experimental Protocols for Physical Characterization
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of this compound. The rationale behind critical steps is explained to ensure both accuracy and a deeper understanding of the process.
Melting Point Determination via the Capillary Method
Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[10] The capillary method is a standard, reliable technique that requires minimal sample. A slow heating rate near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11]
Figure 1: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the crystalline sample of this compound is completely dry, as residual solvent will depress the melting point.
-
Place a small amount of the sample on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer.[6]
-
Tap the open end of a capillary melting point tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[10]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of a melting point apparatus.
-
Set the initial heating rate to be rapid, bringing the temperature to about 20 °C below the estimated melting point.
-
Decrease the heating rate to 1-2 °C per minute. This slow ramp is critical for accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T_initial) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T_final) at which the last crystal melts completely.
-
The melting point is reported as the range from T_initial to T_final.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
If time permits, perform a mixed melting point test with a known standard to confirm identity.
-
Micro Boiling Point Determination
Expertise & Rationale: For small sample quantities, a micro boiling point determination is the most efficient method.[12][13] The principle relies on trapping a small bubble of air in an inverted capillary (a bell). As the liquid is heated, the vapor pressure of the liquid increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and a steady stream of bubbles emerges from the bell. The boiling point is recorded upon cooling, at the precise moment the bubble stream stops and the liquid is drawn back into the bell, signifying that the external and internal pressures are equal.
Figure 2: Workflow for Micro Boiling Point Determination.
Step-by-Step Methodology:
-
Apparatus Assembly:
-
Add approximately 0.2-0.3 mL of liquid this compound to a small (e.g., 75 x 8 mm) test tube.
-
Create a "bell" by sealing one end of a glass capillary tube and cutting it to a length of about 3-4 cm. Place this bell, open-end down, into the test tube containing the sample.[14]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.[14]
-
Clamp the assembly in a heating bath (a Thiele tube or an oil bath on a hot plate) so that the heat transfer medium is above the level of the sample but below the top of the test tube.
-
-
Measurement:
-
Heat the bath gently, at a rate of a few degrees per minute.
-
As the temperature rises, air will initially be expelled from the bell.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the bell.[14]
-
Once a steady stream is observed, turn off the heat and allow the apparatus to cool slowly.
-
The bubble stream will slow and eventually stop. The exact temperature at which the liquid is drawn back into the bell is the boiling point. Record this temperature.
-
Solubility Assessment
Expertise & Rationale: A systematic, qualitative solubility assessment provides critical information for selecting appropriate solvents for reactions, purification, and analysis. This protocol tests solubility in a range of common laboratory solvents with varying polarities. "Soluble" is practically defined as dissolving approximately 10-20 mg of solute in 0.5 mL of solvent at room temperature.
Figure 3: Workflow for Qualitative Solubility Testing.
Step-by-Step Methodology:
-
Preparation:
-
Aliquot approximately 10-20 mg of this compound into a series of clean, dry, small test tubes.
-
Prepare a set of common laboratory solvents: Water, Methanol, Toluene, Dichloromethane, and Hexane.
-
-
Testing:
-
To the first tube, add 0.5 mL of water. Vortex or shake vigorously for 30 seconds.
-
Observe the mixture. If the solid completely dissolves to form a clear solution, it is classified as "soluble." If it remains as a suspension or is largely undissolved, it is "insoluble." Record the observation.
-
Repeat the process for each of the other solvents in separate test tubes.
-
-
Semi-Quantitative Analysis (Optional):
Spectroscopic Characterization Profile
While experimentally obtained spectra are the gold standard, a predicted profile based on the molecular structure provides an invaluable reference for confirming the identity and purity of synthesized material.
| Technique | Expected Observations |
| ¹H NMR | ~8.5-8.7 ppm (s, 1H): Proton at C6, deshielded by adjacent nitrogen. ~7.4-7.6 ppm (s, 1H): Proton at C5, deshielded by adjacent chlorine. ~3.9-4.1 ppm (s, 3H): Methyl protons of the ester group. |
| ¹³C NMR | ~165-170 ppm: Carbonyl carbon of the ester. ~120-155 ppm: Aromatic carbons of the pyridine ring. Carbons attached to chlorine (C2, C4) will be significantly shifted. ~52-55 ppm: Methyl carbon of the ester.[9][15] |
| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1730-1715 cm⁻¹: Strong C=O stretch of the ester.[16][17] ~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations.[18][19] ~1300-1100 cm⁻¹: C-O stretch of the ester. ~850-750 cm⁻¹: C-Cl stretching vibrations. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z 205 and 207 (due to ³⁵Cl and ³⁷Cl isotopes). The isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) will be characteristic. Key Fragments: Loss of -OCH₃ (m/z 174, 176), loss of -COOCH₃ (m/z 146, 148).[7][8] |
Stability, Storage, and Safety
Expertise & Rationale: Chlorinated aromatic compounds require careful handling and storage to maintain their integrity and ensure user safety. Stability is often compromised by moisture, light, and incompatible materials.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Storage: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances like strong oxidizing agents and strong bases.[20][21][22] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture ingress.
-
Handling & Safety:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data), safety goggles, and a lab coat.[5]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Always consult the Safety Data Sheet (SDS) before use for complete hazard information.[23]
-
Conclusion
This technical guide has detailed the essential physical properties of this compound, grounding theoretical expectations with robust, practical methodologies for their determination. By understanding and applying these protocols, researchers can ensure the quality and consistency of their materials, leading to more reliable and reproducible outcomes in their synthetic and developmental endeavors. The provided data, though partly based on comparative analysis due to gaps in published literature, offers a strong foundation for any scientist working with this important chemical intermediate.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. enamine.net [enamine.net]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. ecolink.com [ecolink.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chm.uri.edu [chm.uri.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
- 14. chymist.com [chymist.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. eurochlor.org [eurochlor.org]
- 21. ipi-global.com [ipi-global.com]
- 22. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 23. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
Methodological & Application
Synthesis of Methyl 2,4-dichloronicotinate: An Application Note and Protocol
Abstract: This technical guide provides a comprehensive protocol for the synthesis of methyl 2,4-dichloronicotinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the chlorination of 2,4-dihydroxynicotinic acid to yield 2,4-dichloronicotinic acid, followed by Fischer esterification to produce the target compound. This document offers detailed, step-by-step methodologies, an in-depth discussion of the reaction mechanisms, and critical safety and handling information for the reagents involved.
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and crop science. Its dichlorinated pyridine core provides multiple reaction sites for further functionalization, enabling the synthesis of diverse molecular scaffolds. This application note details a reliable and scalable laboratory procedure for its preparation.
The synthetic strategy is dissected into two primary transformations:
-
Dichlorination of 2,4-dihydroxynicotinic acid: This step involves the conversion of the hydroxyl groups on the pyridine ring to chloro substituents using a potent chlorinating agent.
-
Esterification of 2,4-dichloronicotinic acid: The subsequent reaction is an acid-catalyzed esterification of the carboxylic acid moiety with methanol to yield the final methyl ester.
This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but also the scientific rationale behind the procedural steps to ensure both successful execution and a thorough understanding of the underlying chemistry.
Part 1: Synthesis of 2,4-dichloronicotinic acid
The initial step in the synthesis of this compound is the conversion of the readily available 2,4-dihydroxynicotinic acid (also known as citrazinic acid) to its dichlorinated analogue. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent. In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of the system.[1]
Reaction Scheme:
Mechanistic Insight
The hydroxyl groups on the pyridine ring at positions 2 and 4 exist in tautomeric equilibrium with their corresponding pyridone forms. In acidic conditions, such as in the presence of POCl₃, the carbonyl oxygen of the pyridone tautomer can be protonated or engage with the electrophilic phosphorus atom of POCl₃. This activation facilitates nucleophilic attack by the chloride ions, leading to the substitution of the hydroxyl groups with chlorine. The carboxylic acid group is generally stable under these conditions.
Experimental Protocol
Materials and Reagents:
-
2,4-Dihydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Pyridine (optional, as a base)
-
Toluene
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.
-
Reagent Addition: To the flask, add 2,4-dihydroxynicotinic acid. Carefully and slowly, add phosphorus oxychloride (POCl₃) in excess (approximately 5-10 molar equivalents). If desired, phosphorus pentachloride (PCl₅) can be added (0.5-1 molar equivalent) to increase the chlorinating potency.[1]
-
Reaction Conditions: The reaction mixture is then heated to reflux (around 110-140°C) for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
Quenching: The cooled residue is then quenched by slowly and cautiously pouring it onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with extreme care in an ice bath.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of approximately 8-9 with a saturated solution of sodium bicarbonate.[2] The aqueous layer is then extracted multiple times with dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2,4-dichloronicotinic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Part 2: Synthesis of this compound
The second stage of the synthesis is the esterification of the prepared 2,4-dichloronicotinic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5]
Reaction Scheme:
Mechanistic Insight: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through the following key steps:[3][5]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, and in some setups, the water produced is removed.[4][5]
Experimental Protocol
Materials and Reagents:
-
2,4-Dichloronicotinic acid
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc) or diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloronicotinic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). Alternatively, thionyl chloride can be used as both the catalyst and a dehydrating agent.[6]
-
Reaction Conditions: The reaction mixture is then heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, the excess methanol is removed under reduced pressure.
-
Work-up: The residue is dissolved in ethyl acetate or diethyl ether. The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dihydroxynicotinic acid | C₆H₅NO₄ | 155.11 | >300 (decomposes) |
| 2,4-Dichloronicotinic acid | C₆H₃Cl₂NO₂ | 192.00 | 155-158 |
| This compound | C₇H₅Cl₂NO₂ | 206.03 | 42-46[7] |
Visualizing the Workflow
Synthesis Pathway
Caption: Overall synthetic route to this compound.
Fischer Esterification Mechanism
Caption: Key steps in the Fischer Esterification mechanism.
Safety and Handling
Working with chlorinating agents like phosphorus oxychloride and thionyl chloride requires strict adherence to safety protocols due to their hazardous nature.
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and toxic. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid.[8][9][10] It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations must be carried out in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield, is mandatory.[10]
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is a corrosive and toxic liquid that reacts with water to produce sulfur dioxide and hydrogen chloride gases. It is a lachrymator and can cause severe irritation and burns upon contact.[11] All work should be conducted in a fume hood, and appropriate PPE must be worn.[11]
-
General Precautions: Ensure that an emergency eyewash station and safety shower are readily accessible.[9] Avoid inhalation of vapors and direct contact with the skin and eyes.[10][11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9] All waste materials should be disposed of according to institutional and local regulations.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. 442903-28-8|this compound|BLD Pharm [bldpharm.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Strategic Functionalization of Methyl 2,4-dichloronicotinate as a Versatile Chemical Intermediate
Introduction: The Strategic Value of Methyl 2,4-dichloronicotinate
This compound (CAS No. 442903-28-8) is a di-chlorinated pyridine derivative that has emerged as a pivotal building block in modern organic synthesis.[1] Its utility is anchored in the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the electron-deficient pyridine ring. The ring nitrogen atom significantly influences the electronic distribution, rendering the C2 and C4 positions susceptible to a variety of chemical transformations. This inherent reactivity profile allows for the sequential and regioselective introduction of diverse functional groups, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3]
This guide provides an in-depth exploration of the strategic use of this compound. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its reactivity. We will detail field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive toolkit for leveraging this versatile intermediate.
Compound Profile:
-
Chemical Name: this compound
-
CAS Number: 442903-28-8
-
Molecular Formula: C₇H₅Cl₂NO₂[4]
-
Molecular Weight: 206.03 g/mol [5]
Core Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound hinges on the ability to selectively functionalize the C2 and C4 positions. The pyridine nitrogen atom withdraws electron density, activating both positions for nucleophilic attack and oxidative addition in catalytic cycles.[6] However, the positions are not electronically equivalent, which is the foundation for achieving regioselectivity.
-
C2 Position: This position is generally more electron-deficient and sterically accessible, making it the preferred site for many transformations, particularly palladium-catalyzed reactions like Buchwald-Hartwig amination.[6][7]
-
C4 Position: While also activated, the C4 position is often less reactive than the C2. This allows for a two-step functionalization strategy: the more reactive C2 site is addressed first under milder conditions, followed by reaction at the C4 site, often requiring more forcing conditions (e.g., higher temperatures).
The workflow below illustrates a common strategic approach to the differential functionalization of this intermediate.
Caption: General workflow for sequential functionalization.
Key Transformation I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for replacing the chloro substituents with a variety of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by the electron-withdrawing nature of the pyridine ring.[8][9]
Common nucleophiles include amines, alkoxides, and thiolates. Regioselectivity can often be controlled by tuning reaction conditions such as solvent and temperature.[10]
Protocol: Regioselective Amination at C2 via SNAr
This protocol describes the reaction of this compound with a primary amine. The C2 position is typically favored under these conditions.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: Add this compound, K₂CO₃, and a magnetic stir bar to an oven-dried round-bottom flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the primary amine.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality and Optimization:
-
Base: K₂CO₃ is a mild base used to neutralize the HCl generated in situ. Using stronger hydroxide bases can lead to competitive hydrolysis of the methyl ester (saponification).[10]
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base and increase the nucleophilicity of the amine.[11]
-
Temperature: Elevated temperatures are required to overcome the activation energy of the reaction. However, excessively high temperatures may lead to side products or decomposition.[10]
| Parameter | Condition | Rationale | Common Issues |
| Nucleophile | Amines, Alkoxides, Thiols | Displaces chloro group | Weak nucleophiles may require harsher conditions. |
| Solvent | DMF, DMSO, NMP | Polar aprotic, enhances reactivity | Must be anhydrous to prevent side reactions. |
| Base | K₂CO₃, Cs₂CO₃ | Non-hydroxide, prevents ester hydrolysis | Insufficient base can stall the reaction. |
| Temperature | 80-120 °C | Overcomes activation energy | High temps can cause decomposition. |
Key Transformation II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-N and C-C bond formation, offering milder conditions and broader substrate scope compared to traditional methods.[12] this compound is an excellent substrate for these transformations.
A. Buchwald-Hartwig Amination
This reaction is a highly efficient method for forming aryl C-N bonds.[12] For 2,4-dichloropyridines, it provides exceptional regioselectivity, strongly favoring the C2 position.[7][13][14] This selectivity is attributed to the preferential oxidative addition of the palladium catalyst to the C2-Cl bond.[6]
Caption: Buchwald-Hartwig amination catalytic cycle.
Protocol: Regioselective C2 Buchwald-Hartwig Amination
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (Aryl or Alkyl) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (glovebox preferred).
-
Reagent Addition: Add this compound, followed by the anhydrous solvent and then the amine.
-
Reaction: Seal the flask and heat to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are often complete within 2-16 hours.
-
Work-up: After cooling, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Causality and Optimization:
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Ensure the base is anhydrous and high purity.[6]
-
Inert Conditions: The Pd(0) catalyst is oxygen-sensitive and must be handled under strictly anaerobic conditions to prevent deactivation.[6]
B. Suzuki-Miyaura Coupling
The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[15] After functionalizing the C2 position, the remaining C4 chloro group can be targeted for a Suzuki coupling, often requiring slightly more forcing conditions.[16]
Caption: Suzuki-Miyaura coupling catalytic cycle.
Protocol: C4 Suzuki Coupling of a 2-Substituted-4-chloronicotinate Intermediate
Materials & Reagents:
-
4-Chloro-nicotinate intermediate (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 3.0 eq)
-
Dioxane/Water solvent mixture (e.g., 4:1)
Procedure:
-
Reaction Setup: In a microwave vial or flask, combine the 4-chloro-nicotinate intermediate, the boronic acid, and Pd(PPh₃)₄.
-
Solvent & Base: Add the dioxane/water solvent mixture followed by the aqueous Na₂CO₃ solution.
-
Reaction: Purge the mixture with argon, seal the vessel, and heat to 100-120 °C (conventional heating) or 120-150 °C (microwave irradiation for 15-30 min). Monitor for completion.[16]
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.
Causality and Optimization:
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[17]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[16]
| Reaction | Position | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Buchwald-Hartwig | C2 | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (1.4) | Toluene | 90-110 |
| Suzuki-Miyaura | C4 | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (3.0) | Dioxane/H₂O | 100-120 |
| Sonogashira | C2 > C4 | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N / CuI | THF/DMF | 25-70 |
Note: Conditions are representative and require optimization for specific substrates.
C. Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable transformation for creating conjugated systems.[18][19] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[20] The reactivity order generally follows C2 > C4, allowing for selective coupling at the C2 position under controlled conditions.
Safety and Handling
This compound and its related reagents require careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[21][22]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[23] It is classified as an irritant.[22] Wash hands thoroughly after handling.[21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[24]
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.[25]
-
Palladium Catalysts: Many palladium reagents are toxic and should be handled with care.
Conclusion
This compound is a powerful and versatile intermediate whose value lies in the strategic and sequential functionalization of its two distinct chloro-substituents. By understanding the principles of regioselectivity and applying robust protocols for SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently construct complex molecular architectures. The methodologies outlined in this guide provide a solid foundation for the innovative application of this key building block in pharmaceutical and agrochemical discovery.
References
- 1. This compound|CAS 442903-28-8|ChemScene|製品詳細 [tci-chemical-trading.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound [chemicalbook.com]
- 5. Methyl 2,5-dichloronicotinate | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. fishersci.com [fishersci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. fishersci.com [fishersci.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 2,4-dichloronicotinate
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2,4-dichloronicotinate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The described isocratic reversed-phase HPLC method is demonstrated to be specific, accurate, and precise for the determination of this compound in the presence of its potential impurities and degradation products. This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, and validation parameters according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (CAS 442903-28-8) is a halogenated pyridine derivative with a molecular formula of C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol .[1] As a moderately polar organic compound, it is soluble in various organic solvents but has limited solubility in water.[2] Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Given its intended applications, a validated, stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of any final product. A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. This method is designed to separate the intact active pharmaceutical ingredient (API) from its potential degradation products, allowing for an accurate assessment of its stability under various environmental conditions.
This application note presents a detailed HPLC method developed for this purpose, with a focus on the scientific principles guiding the selection of chromatographic conditions.
Physicochemical Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
2.1. Predicted Physicochemical Properties
| Property | Predicted Value | Rationale for HPLC Method |
| LogP | ~2.5 | A LogP in this range indicates moderate lipophilicity, making reversed-phase HPLC with a C18 stationary phase an ideal choice for retention and separation. |
| pKa | ~1.5 - 2.0 (for the pyridine nitrogen) | The pyridine nitrogen is weakly basic. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and maintained at least 1.5 to 2 pH units away from the pKa. A pH of 3.5-4.0 is therefore recommended. |
| UV λmax | ~280 - 290 nm | The conjugated pyridine ring system is expected to have a strong UV absorbance in this region. This provides a suitable wavelength for sensitive and specific detection using a standard UV or DAD detector. |
2.2. Chromatographic Conditions Rationale
Based on the predicted physicochemical properties, the following chromatographic conditions were selected:
-
Column: A C18 column is the stationary phase of choice due to the moderate lipophilicity of this compound. The non-polar nature of the C18 stationary phase will interact with the analyte, providing adequate retention.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and elution strength. The phosphate buffer is crucial for controlling the mobile phase pH, ensuring the analyte is in a single ionic form, which leads to reproducible retention times and symmetrical peaks.
-
Detection: UV detection at the predicted λmax of 285 nm is chosen to maximize sensitivity for the analyte. A Diode Array Detector (DAD) is recommended to also monitor for potential impurities and degradation products at other wavelengths.
Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
3.2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
3.3. Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 55:45 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ buffer (pH 3.5) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm |
| Run Time | 15 minutes |
Method Validation (as per ICH Q2(R1) Guidelines)
A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4]
4.1. System Suitability
System suitability tests are an integral part of the method. They are used to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
4.2. Specificity and Stability-Indicating Nature
To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[5] The objective is to generate potential degradation products and assess the method's ability to separate them from the parent analyte.
-
Acid Hydrolysis: Reflux the working standard solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the working standard solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the working standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours.
-
Photolytic Degradation: Expose the working standard solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared to that of an unstressed standard to evaluate for the presence of new peaks and to ensure the peak purity of the this compound peak.
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2,4-dichloronicotinic acid and methanol.[6]
-
Oxidation: The pyridine nitrogen can be oxidized, typically by reagents like hydrogen peroxide, to form the corresponding N-oxide derivative.[7]
-
Photodegradation: Chlorinated pyridines can undergo photolytic degradation, which may involve dechlorination and the formation of various hydroxylated pyridine derivatives.[8]
Caption: Workflow for Forced Degradation Studies.
4.3. Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations. A typical range would be from 50% to 150% of the working standard concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
4.4. Accuracy
Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo mixture. The recovery should be within 98.0% to 102.0%.
4.5. Precision
Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The RSD for the results at each level should be ≤ 2.0%.
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation and Analysis
5.1. Typical Chromatogram
A representative chromatogram of the this compound standard solution should show a sharp, symmetrical peak at the expected retention time.
5.2. Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | To be determined | ≥ 0.999 |
| Accuracy (% Recovery) | To be determined | 98.0 - 102.0% |
| Precision (RSD%) | To be determined | ≤ 2.0% |
| LOD (µg/mL) | To be determined | - |
| LOQ (µg/mL) | To be determined | - |
5.3. Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | To be determined | Note the formation of any new peaks and their retention times. |
| Base Hydrolysis | To be determined | Note the formation of any new peaks and their retention times. |
| Oxidative Degradation | To be determined | Note the formation of any new peaks and their retention times. |
| Thermal Degradation | To be determined | Note the formation of any new peaks and their retention times. |
| Photolytic Degradation | To be determined | Note the formation of any new peaks and their retention times. |
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from its degradation products formed under various stress conditions. This method is suitable for routine quality control and stability studies of this compound in a research and drug development setting.
References
- 1. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
- 2. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 3. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 5. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution on 2,4-Dichloropyridine
Preamble: The Strategic Value of 2,4-Dichloropyridine
2,4-Dichloropyridine is a foundational building block in medicinal chemistry and materials science.[1][2] Its utility stems not from its inertness, but from the distinct electronic and steric environments of its two chlorine atoms. This differentiation allows for programmed, regioselective functionalization via nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures from a simple, commercially available starting material.[1] This guide provides a detailed exploration of the principles governing SNAr reactions on this substrate and offers robust protocols for the selective substitution at both the C4 and C2 positions.
The Mechanistic Underpinning of Regioselectivity
The reactivity of pyridyl systems in SNAr reactions is fundamentally governed by the ability of the electron-deficient ring to stabilize the negative charge of the anionic intermediate formed during the reaction. This intermediate, known as a Meisenheimer complex, is the cornerstone of understanding regioselectivity.[3][4]
Core Principle: Nucleophilic attack on a pyridine ring is favored at the positions ortho (C2/C6) and para (C4) to the ring nitrogen. This is because the resulting Meisenheimer complex is stabilized by a key resonance structure where the negative charge is delocalized onto the electronegative nitrogen atom, a significantly more stable arrangement than having the charge reside solely on carbon atoms.[5]
For 2,4-dichloropyridine, both positions are activated. However, in a classical SNAr reaction, there is a strong intrinsic preference for substitution at the C4 position . The rationale is rooted in the stability of the respective transition states leading to the Meisenheimer complex. Attack at C4 allows for more effective delocalization and stabilization of the developing negative charge compared to attack at C2.[3][6]
Caption: SNAr mechanism on 2,4-dichloropyridine.
A Guide to Controlling Regioselectivity
While classical SNAr conditions reliably yield the C4-substituted product, achieving C2 substitution requires a strategic shift in methodology. The choice between kinetic and thermodynamic control, or the introduction of catalytic cycles, allows the synthetic chemist to override the substrate's inherent electronic preference.
Caption: Key factors influencing regioselective substitution.
Application Protocols
Protocol 1: Selective C4-Substitution via Classical SNAr
This protocol details a standard amination at the C4 position, leveraging the intrinsic reactivity of the substrate. The principles are broadly applicable to other nucleophiles like alkoxides and thiolates.
Objective: To synthesize 4-amino-2-chloropyridine or its N-substituted derivatives.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,4-dichloropyridine (1.0 eq.).
-
Solvent & Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a high-boiling point alcohol like n-butanol. Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA, 2.0-3.0 eq.).
-
Rationale: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.
-
-
Nucleophile Addition: Add the desired amine nucleophile (1.1-1.2 eq.).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature is dependent on the nucleophilicity of the amine.
-
Rationale: SNAr reactions are often slow at room temperature due to the high activation energy required to temporarily break the aromaticity of the pyridine ring. Thermal energy is required to overcome this barrier.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 4-substituted-2-chloropyridine product.[7][8]
-
Protocol 2: Selective C2-Substitution via Buchwald-Hartwig Amination
Direct C2 substitution via classical SNAr is challenging. A more reliable and field-proven method is to employ a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, where ligand choice is paramount for directing regioselectivity.[3]
Objective: To synthesize 2-amino-4-chloropyridine or its N-substituted derivatives.
Methodology:
-
Catalyst Pre-formation/Setup: In a flame-dried Schlenk flask under an inert atmosphere, charge the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand. For C2 selectivity, Xantphos (1.2-1.5 eq. relative to Pd) has proven effective.[9] Add a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 eq.).
-
Rationale: The bulky, wide-bite-angle Xantphos ligand coordinates to the palladium center, sterically and electronically favoring oxidative addition at the C2-Cl bond over the C4-Cl bond, thereby overriding the substrate's inherent SNAr reactivity profile.
-
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent. Add the 2,4-dichloropyridine (1.0 eq.) followed by the amine nucleophile (1.1-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Be aware that the C4-substituted isomer may form under certain conditions, so analytical monitoring is crucial.
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate the 2-substituted-4-chloropyridine.[10][11]
-
Data Summary: Expected Regioselectivity
The following table summarizes the generally observed outcomes for the monosubstitution of 2,4-dichloropyridine.
| Nucleophile Type | Reaction Type | Typical Conditions | Major Product Isomer | Key Considerations |
| Amine (R-NH₂) | Classical SNAr | Heat, Polar Solvent (DMF, NMP) | C4-NHR | The default, electronically favored pathway.[3] |
| Amine (R-NH₂) | Buchwald-Hartwig | Pd Catalyst, Xantphos ligand | C2-NHR | Ligand choice is critical to override C4 preference.[9] |
| Alkoxide (R-O⁻) | Classical SNAr | NaOR or KOR in ROH/THF | C4-OR | Highly selective for C4 due to hard nucleophile nature. |
| Thiolate (R-S⁻) | Classical SNAr | NaSR or KSR, often at RT | C4-SR | Soft nucleophiles like thiols react readily at the C4 position.[12] |
General Experimental Workflow
Caption: Generalized experimental workflow for substitution on dichloropyridines.[3]
References
- 1. innospk.com [innospk.com]
- 2. Synthesis and Applications of 2,4-Dichloropyridine in Organic Chemistry Research [weimiaobio.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2,4-dichloronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 2,4-dichloronicotinate (CAS 442903-28-8). This resource is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API) or agrochemical. This guide provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting workflows.
Section 1: Understanding Potential Impurities
A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound, typically via the esterification of 2,4-dichloronicotinic acid, can introduce several classes of impurities.
Q: What are the most common impurities I might encounter when synthesizing this compound?
A: The impurities in your crude product are almost always a direct consequence of the synthetic route. For a typical esterification using methanol and a chlorinating agent (e.g., thionyl chloride) or acid catalysis, you should anticipate the following:
| Impurity Class | Specific Example | Origin | Impact on Purification |
| Unreacted Starting Material | 2,4-Dichloronicotinic Acid | Incomplete esterification reaction. | Acidic nature allows for removal via basic wash, but can co-crystallize or streak in normal-phase chromatography. |
| Reagent-Related | Residual Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride Byproducts | Carryover from the reaction workup. | Can cause product degradation (hydrolysis) during storage or purification. Must be quenched and removed. |
| Hydrolysis Product | 2,4-Dichloronicotinic Acid | Exposure of the methyl ester to water, especially under acidic or basic conditions, can cleave the ester.[1][2] | Identical to the starting material impurity. Its presence indicates instability during workup or storage. |
| Positional Isomers | e.g., Methyl 2,6-dichloronicotinate or Methyl 4,6-dichloronicotinate | Impure dichloronicotinic acid starting material. | These are often the most challenging impurities to remove as they have very similar polarities and chemical properties to the desired product. |
| Solvent-Related | Residual reaction solvents (e.g., Methanol, Toluene) | Incomplete removal during workup and drying. | Can interfere with analytical characterization (NMR) and may be deleterious to subsequent reactions. |
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying crystalline solids like this compound.[3] However, its success is highly dependent on solvent choice and technique.
Q: How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent should fully dissolve your crude product at an elevated temperature (near boiling) but dissolve it very poorly at low temperatures (0-4 °C).[3] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved at low temperatures (remaining in the mother liquor).[3]
Recommended Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable (product is too soluble).
-
If it does not dissolve, heat the mixture gently. If the solid dissolves, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Common solvents to screen for moderately polar compounds like this include isopropanol, ethanol, ethyl acetate, heptane, or mixed solvent systems like heptane/ethyl acetate or ethanol/water.
Q: My this compound won't crystallize out of solution. What should I do?
A: This is a common issue often referred to as "oiling out," where the product separates as a liquid instead of a solid, or it remains as a supersaturated solution. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for failed crystallization.
Q: My recrystallized product is still impure or has a low yield. What went wrong?
A:
-
Low Yield: You may have used too much solvent, causing a significant amount of your product to remain in the mother liquor. Try reducing the solvent volume. Alternatively, cooling the solution too quickly can trap impurities and form small, impure crystals. Allow for slow cooling to room temperature before moving to an ice bath.
-
Persistent Impurity: If an impurity has very similar solubility to your product, recrystallization may not be effective. This is often the case with positional isomers. In this scenario, column chromatography is the recommended next step.
Section 3: FAQs for Chromatographic Purification
When recrystallization is insufficient, flash column chromatography is the workhorse for purification in research and development.[4][5]
Q: What is a good starting point for a column chromatography solvent system (mobile phase)?
A: For a moderately polar compound like this compound on normal-phase silica gel, a non-polar/polar solvent blend is appropriate. A gradient of ethyl acetate in heptane (or hexanes) is a classic choice.
-
TLC Analysis: First, run Thin Layer Chromatography (TLC) plates using different solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in heptane).
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of 0.25 - 0.35 . This Rf value typically provides the best separation from impurities during the column run.
-
Safer Alternatives: Consider replacing chlorinated solvents like dichloromethane (DCM) with greener alternatives. Blends of heptane/ethyl acetate or heptane/methyl acetate have shown excellent performance for API purification and are environmentally preferable.[4][5]
Q: My compound is streaking on the TLC plate/column. How can I fix this?
A: Streaking is often caused by acidic or highly polar compounds interacting too strongly with the silica gel.
-
Cause: The most likely culprit is residual 2,4-dichloronicotinic acid (the hydrolysis product or starting material).
-
Solution 1 (Workup): Ensure your crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and dried before attempting chromatography.
-
Solution 2 (Mobile Phase Modifier): If streaking persists, add a small amount of a modifier to your mobile phase. For an acidic impurity, adding ~0.5-1% triethylamine can neutralize active sites on the silica and improve peak shape. Conversely, if the compound itself is basic, adding ~0.5-1% acetic acid can help. Given the pyridine nitrogen, your compound has basic character, but acidic impurities are more common from synthesis. Analyze your crude material first.
Section 4: Purity Analysis & Verification
Purification is incomplete without rigorous analytical verification.
Q: Which analytical techniques are best for assessing the purity of my final product?
A: A combination of methods provides the most complete picture of purity. No single technique is foolproof.
| Technique | Purpose & Insights |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) can separate the main compound from non-polar and polar impurities, providing a purity value as a percentage area under the curve. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Essential for structural confirmation. A ¹H NMR spectrum will confirm the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product signals. Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified internal standard. |
| GC (Gas Chromatography) | Useful for assessing purity, especially for volatile impurities (e.g., residual solvents).[6] Purity is often reported based on GC area %. |
| Melting Point Analysis | A fast and simple indicator of purity. A pure compound will have a sharp melting point range (typically < 2 °C).[3] A broad or depressed melting point range indicates the presence of impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Helps in identifying unknown impurity peaks seen in HPLC by providing their mass-to-charge ratio, which gives clues to their molecular formula and structure. |
Section 5: General & Stability Questions
Q: The product datasheet recommends storing under inert atmosphere at 2-8°C.[7] Why is this, and what are the potential degradation products?
A: This storage requirement suggests the compound may be sensitive to atmospheric moisture or is thermally unstable.
-
Hydrolysis: The most likely degradation pathway is hydrolysis of the methyl ester back to 2,4-dichloronicotinic acid.[1][2][8] This reaction is catalyzed by trace amounts of acid or base and water. Refrigeration slows this kinetic process, and an inert atmosphere (like nitrogen or argon) displaces moisture.
-
Other Reactions: While less common for this structure, other degradation pathways in related APIs can include oxidation or reactions with container materials.[9][10]
Q: I isolated an oil instead of a solid, but the literature says it's a solid. What does this indicate?
A: This almost always indicates significant impurity. Impurities can disrupt the crystal lattice of your desired compound, leading to a freezing point depression. The result is an oil or a low-melting-point gum at room temperature. This crude material requires further purification, likely by column chromatography, to remove the impurities and allow the pure product to crystallize.
Section 6: Detailed Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stir bar and hot plate.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
-
Analysis: Characterize the final product by melting point, HPLC, and NMR to confirm purity and identity.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine & Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent using a rotary evaporator.
-
Drying & Analysis: Dry the resulting solid under a high vacuum and analyze for purity.
Caption: Principle of Flash Column Chromatography Separation.
Protocol 3: RP-HPLC Method for Purity Analysis
This is a general starting method; optimization may be required.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) e.g., 60:40 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Prepare a ~0.5 mg/mL solution of the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Section 7: General Purification Workflow
Caption: A general workflow for the purification and analysis of this compound.
Section 8: References
-
Chem-Impex. (n.d.). Methyl 2,5-dichloronicotinate. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). SAFETY DATA SHEET: Methyl 2,4-dichloropyrimidine-6-carboxylate, 98%. Retrieved from --INVALID-LINK--
-
Xinchem. (n.d.). METHYL 2 5-DICHLORONICOTINATE(CAS# 67754-03-4). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 2,5-DICHLORONICOTINATE | 67754-03-4. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 442903-28-8|this compound. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Halochem. (n.d.). CAS 442903-28-8 | this compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. Retrieved from --INVALID-LINK--
-
Sharma, G., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au, 4(5), 236-247. --INVALID-LINK--
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, (16), 200-210.
-
Google Patents. (n.d.). CN106167453A - A kind of preparation method of 2,4 dichlorphenoxyacetic acid methyl ester. Retrieved from --INVALID-LINK--
-
Clonfero, E., et al. (1991). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. ResearchGate.
-
Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from --INVALID-LINK--
-
ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved from --INVALID-LINK--
-
Sharma, G., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Methyl 2,5-Dichloronicotinate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5425854A - Separation of methylene chloride from tetrahydrofuran by extractive distillation. Retrieved from --INVALID-LINK--
-
Anderl, A., et al. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.
-
Lv, Y., et al. (2014). Preparation of 2,4-dichlorophenoxyacetic acid imprinted organic-inorganic hybrid monolithic column and application to selective solid-phase microextraction. Journal of Chromatography A, 1338, 20-27. --INVALID-LINK--
-
Liu, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29288-29294. --INVALID-LINK--
-
Toribio, L., et al. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. Journal of Biochemical and Biophysical Methods, 43(1-3), 251-260. --INVALID-LINK--
-
Wang, W., et al. (2019). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 24(15), 2829. --INVALID-LINK--
-
Google Patents. (n.d.). MX372561B - METHOD FOR CONTINUOUS PREPARATION OF HIGH APPARENT DENSITY METHIONINE CRYSTALS. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Methyl 2,5-Dichloronicotinate 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
References
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 442903-28-8|this compound|BLD Pharm [bldpharm.com]
- 8. Methyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Methyl 2,4-dichloronicotinate Synthesis
Prepared by the Applications Science Division
Welcome to the technical support guide for the synthesis of Methyl 2,4-dichloronicotinate. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this critical synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to diagnose and resolve issues in your synthesis.
The conversion of a dihydroxynicotinic acid precursor to its dichlorinated ester is a robust but nuanced transformation. Low yields often stem from a few critical areas: incomplete chlorination, unwanted side reactions (primarily hydrolysis), and suboptimal workup and purification. This guide is structured in a question-and-answer format to directly address the most common problems encountered in the lab.
The Core Reaction: A Mechanistic Overview
The synthesis typically proceeds by treating a precursor like 2,4-dihydroxynicotinic acid (or its methyl ester) with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reagent serves to replace the hydroxyl groups with chlorine atoms.[1][2] The reaction is often performed at elevated temperatures to drive the conversion.
Caption: Overall synthetic transformation workflow.
Troubleshooting Guide: Frequently Asked Questions
This section addresses specific experimental issues. Each answer provides a causal explanation and a recommended course of action.
Category A: Low Conversion of Starting Material
FAQ 1: My reaction is incomplete, and I'm recovering a significant amount of my starting material, Methyl 2,4-dihydroxynicotinate. What are the likely causes?
This is a classic sign that the chlorination reaction has not proceeded to completion. The primary factors to investigate are the quality and quantity of your chlorinating agent, and the reaction's temperature and duration.
-
Causality - Reagent Activity & Stoichiometry: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to degradation by atmospheric moisture. If the reagent is old or has been improperly stored, its activity will be diminished, leading to incomplete reaction. Furthermore, the reaction requires a sufficient molar excess of POCl₃ to act as both reagent and, in many cases, the solvent.[3]
-
Causality - Reaction Kinetics: The conversion of the hydroxyl groups to chlorides is an energy-intensive process that requires sufficient thermal energy and time. If the temperature is too low or the reaction time too short, the activation energy barrier for the second chlorination may not be overcome, leaving you with starting material or mono-chlorinated intermediates.
Recommended Actions:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill older reagent before use.
-
Increase Reagent Stoichiometry: Ensure you are using a significant excess of POCl₃. A common practice is to use POCl₃ as the solvent.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
| Parameter | Standard Guideline | Troubleshooting Adjustment | Rationale |
| POCl₃ Stoichiometry | 10-15 equivalents (or as solvent) | Increase to 20+ equivalents | Ensures a high concentration of the active chlorinating species. |
| Temperature | 100-110 °C (Reflux) | Increase to 115-120 °C | Provides sufficient energy to overcome the activation barrier for chlorination.[4] |
| Reaction Time | 2-4 hours | Extend to 6-8 hours (with monitoring) | Allows more time for the slower second chlorination step to reach completion. |
FAQ 2: TLC analysis shows the consumption of starting material, but a new spot, which I suspect is a mono-chlorinated intermediate, has appeared and is not converting to the final product. How can I resolve this?
This indicates that the first chlorination is occurring but the second is stalled. The two hydroxyl groups on the pyridine ring have different reactivities, and the second substitution often requires more forcing conditions.
Recommended Actions:
-
Increase Thermal Energy: This is the most effective solution. As recommended above, increase the reflux temperature. The higher energy state will promote the more difficult second chlorination.
-
Consider a Catalyst: In some syntheses involving chlorinations, the addition of a catalytic amount of a tertiary amine (like N,N-diethylaniline) or DMF can facilitate the reaction.[3][5] However, this should be approached with caution as it can also promote side reactions. A small-scale trial is recommended.
Category B: Formation of Impurities and Side Products
FAQ 3: My crude product is contaminated with a highly polar impurity that is difficult to remove. What is it and how can I prevent its formation?
The most likely culprit is a hydrolyzed species, either the corresponding carboxylic acid (2,4-dichloronicotinic acid) from ester hydrolysis or a hydroxy-substituted pyridine from the hydrolysis of a C-Cl bond. This occurs when water is inadvertently introduced during the reaction or, more commonly, during the workup phase.[6][7]
-
Causality - Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[8][9] During the workup, quenching the reaction with water/ice creates acidic conditions (from the formation of phosphoric acid from POCl₃) that can hydrolyze the methyl ester. The C-Cl bonds on the electron-deficient pyridine ring are also activated towards nucleophilic attack by water, especially at elevated temperatures.
Caption: Potential hydrolysis side reactions during workup.
Recommended Actions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Quenching: The workup step of pouring the reaction mixture onto ice is highly exothermic. Perform this step very slowly, with vigorous stirring, ensuring the temperature of the quench mixture does not rise significantly above 0 °C.[3] This minimizes the risk of thermally-driven hydrolysis.
-
Prompt Extraction: After quenching, do not let the product sit in the acidic aqueous solution for an extended period. Neutralize the solution carefully (e.g., with solid NaHCO₃ or a saturated aqueous solution) and proceed immediately to extraction with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
FAQ 4: After refluxing, my reaction mixture is a dark brown or black tar. What caused this decomposition?
Severe discoloration and tar formation are typically indicative of thermal decomposition. This can happen if the reaction temperature was too high for an extended period or if a runaway reaction occurred.
-
Causality - Thermal Decomposition: Nicotinic acid derivatives, especially when subjected to strong reagents like POCl₃ at high temperatures, can be prone to polymerization or decomposition pathways. This is exacerbated by the presence of any impurities in the starting material.
Recommended Actions:
-
Precise Temperature Control: Use a temperature controller and a heating mantle with a thermocouple to maintain a stable reflux temperature. Avoid "hot spots" that can be created by direct, uncontrolled heating.
-
Purity of Starting Material: Ensure your starting Methyl 2,4-dihydroxynicotinate is pure. Impurities can often act as catalysts for decomposition at high temperatures.
-
Degas Reagent: If you suspect dissolved gases (like HCl) in your POCl₃ might be contributing, you can bubble nitrogen through the reagent before use.
Category C: Product Isolation and Purification
FAQ 5: My yield is very low after the extraction and solvent removal steps. Where could I be losing my product?
Product loss during workup is a common issue and can happen at several stages.
Recommended Actions:
-
Optimize Quenching and Neutralization: After quenching the reaction in ice water, the solution will be strongly acidic. Before extraction, it is crucial to carefully neutralize the mixture with a base like sodium bicarbonate or sodium carbonate. Your product is an ester and is neutral, but if any of it has hydrolyzed to the carboxylic acid, it will be deprotonated in a basic solution and remain in the aqueous layer. It is often best to neutralize to a pH of ~7-8 to ensure the product is in its neutral, organic-soluble form.
-
Choose the Right Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common choices. Ensure you are using a sufficient volume of solvent and performing multiple extractions (e.g., 3-4 times) to efficiently recover all the product from the aqueous layer.
-
Check for Emulsions: Emulsions can form at the aqueous-organic interface, trapping product. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
Drying and Filtration: After combining the organic extracts, dry them thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.[3] If the organic solution is still wet, you can lose product during solvent evaporation through co-distillation with water.
Validated Experimental Protocol
This protocol provides a reliable baseline for the synthesis. Adherence to these steps, particularly the safety precautions, is critical.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add Methyl 2,4-dihydroxynicotinate (1.0 eq).
-
Reagent Addition: In the fume hood, carefully and slowly add phosphorus oxychloride (POCl₃, 15 eq) to the flask. The mixture may be stirred gently.
-
Chlorination Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using a temperature-controlled heating mantle. Maintain the reflux for 4 hours. Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by TLC or LC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with vigorous stirring, add the reaction mixture dropwise to the ice water. This step is highly exothermic; maintain the temperature of the quenching solution below 10 °C by adding more ice as needed.
-
Neutralization: Carefully neutralize the acidic solution to a pH of 7-8 by the portion-wise addition of solid sodium bicarbonate. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
References
- 1. Phosphorous Oxychloride (POCl₃) Applications Explained [adishank.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Hydrolysis of Methyl 2,4-dichloronicotinate
Welcome to the technical support resource for handling Methyl 2,4-dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the unintended hydrolysis of this reactive intermediate during reaction workups. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you maximize your yield and ensure the integrity of your final product.
The Challenge: Why is this compound Prone to Hydrolysis?
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure makes it particularly susceptible to hydrolysis—the chemical breakdown of the ester group in the presence of water.
The susceptibility arises from two key features:
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system.
-
Two Chlorine Atoms: The chlorine atoms at the 2 and 4 positions are also strongly electron-withdrawing.
This cumulative electron-withdrawing effect makes the carbonyl carbon of the methyl ester group highly electrophilic (electron-poor). As a result, it is an attractive target for nucleophiles like water and, especially, the hydroxide ion (OH⁻), leading to rapid cleavage of the ester bond and the formation of the undesired 2,4-dichloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my ester has hydrolyzed during the workup?
A1: The most common sign is a lower-than-expected yield of your desired ester, coupled with the presence of a new, more polar compound. You can confirm hydrolysis using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The hydrolyzed product, 2,4-dichloronicotinic acid, is a carboxylic acid and will be significantly more polar than the starting ester. It will appear as a separate spot with a much lower Rf value (closer to the baseline).[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most obvious change will be the disappearance of the methyl ester singlet, typically found around 3.9-4.0 ppm. The aromatic protons on the pyridine ring will also experience a slight shift in the chemical environment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can definitively identify both the desired ester and the hydrolyzed acid by their respective retention times and mass-to-charge ratios (m/z). This is the most robust method for quantifying the extent of hydrolysis.[2]
Q2: What are the main causes of hydrolysis during an experimental workup?
A2: Hydrolysis is primarily triggered by exposure to aqueous acidic or, more commonly, basic conditions, especially with prolonged contact time or at elevated temperatures.
| Condition | Risk Level | Rationale |
| Strong Aqueous Base (NaOH, KOH, LiOH) | EXTREMELY HIGH | This induces rapid, irreversible saponification. The hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon. The reaction is driven to completion by the formation of a stable carboxylate salt.[3][4][5] |
| Weak Aqueous Base (NaHCO₃, K₂CO₃) | Low to Moderate | While much safer than strong bases, prolonged exposure or use at elevated temperatures can still lead to significant hydrolysis. Use should be brief and at low temperatures.[1][6] |
| Strong Aqueous Acid (HCl, H₂SO₄) | Moderate | Acid-catalyzed hydrolysis is possible but generally slower than base-promoted saponification. The risk increases with higher acid concentration, temperature, and exposure time. |
| Water / Brine Washes | Low | Neutral water is a poor nucleophile. Hydrolysis risk is minimal unless the reaction mixture contains residual acid or base catalysts, or if washes are performed at high temperatures. |
| Elevated Temperature | High (Accelerant) | Reaction kinetics, including hydrolysis, increase with temperature. All aqueous workup steps should be performed cold.[1] |
Q3: My reaction was performed in an acidic medium. How should I neutralize it?
A3: Neutralizing an acidic reaction mixture requires careful addition of a weak base to avoid a large exotherm and localized areas of high pH, both of which can promote hydrolysis.
The recommended procedure is to quench the reaction mixture by slowly adding it to a separate, vigorously stirred, ice-cold solution of saturated aqueous sodium bicarbonate (NaHCO₃). This method ensures the acid is neutralized in a controlled manner under dilute, cold conditions. Always vent the separatory funnel frequently to release the CO₂ gas that evolves.[1][7] Avoid pouring the bicarbonate solution directly into the concentrated reaction mixture.
Q4: I used a strong base like NaOH in my reaction. Is it possible to isolate the ester product?
A4: This is a challenging scenario because the ester is highly likely to have been at least partially hydrolyzed to the sodium salt of the carboxylic acid (sodium 2,4-dichloronicotinate). Standard quenching with aqueous acid will protonate the carboxylate, but the acidic conditions may also hydrolyze any remaining ester.
Your best option is a carefully controlled, cold quench. Slowly add the basic reaction mixture to a pre-chilled, stirred solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl) or cold, dilute (e.g., 1M) hydrochloric acid. The goal is to neutralize the strong base to a pH of ~7-8 without creating a strongly acidic environment. Immediately extract your product into a non-polar organic solvent like ethyl acetate or dichloromethane.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
Use this decision tree to diagnose the potential cause of hydrolysis in your workup and to identify the appropriate preventative measures.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
Recommended Experimental Protocols
Protocol 1: Optimized Workup for a Reaction Mixture
This protocol is designed to minimize hydrolysis when isolating this compound from a typical reaction mixture (e.g., following a substitution reaction at the 6-position).
Workflow Diagram
Caption: Standard experimental workflow designed to prevent hydrolysis.
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilute: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A volume 5-10 times that of the reaction solvent is typical.
-
Quench/Neutralize: In a separate flask or separatory funnel, prepare an equal volume of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Slowly add the diluted, cold organic reaction mixture to the bicarbonate solution with vigorous stirring or shaking.
-
CAUTION: Vent the separatory funnel frequently to release pressure from CO₂ gas evolution.[7]
-
-
Extract: Allow the layers to separate. Drain the aqueous layer and transfer the organic layer to a clean flask. If emulsions form, a small addition of brine can help break them.[7]
-
Brine Wash: Return the organic layer to the separatory funnel and wash it once with an equal volume of ice-cold brine (saturated aqueous NaCl). This helps to remove the bulk of dissolved water.[1]
-
Dry: Dry the isolated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes until the drying agent no longer clumps.
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product.
-
Analyze: Check the purity of the crude product by TLC or ¹H NMR to confirm the absence of hydrolyzed acid before proceeding with further purification (e.g., column chromatography).
Protocol 2: Analytical TLC Method for Monitoring Hydrolysis
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spot Samples: On the baseline, spot a sample of your starting material (pure ester), a co-spot (starting material and crude product mixed), and a sample of your crude workup product.
-
Develop: Place the plate in a developing chamber with an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Visualize: After development, visualize the plate under UV light (254 nm).
-
Expected Result: The ester (this compound) will have a higher Rf value. The hydrolyzed acid, being much more polar, will have a very low Rf value and may remain on the baseline. The presence of a low-Rf spot in your crude product lane that is not present in your starting material lane is a strong indication of hydrolysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Dichloropyridines
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupling byproducts when working with dichloropyridine substrates. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles for more robust reaction development.
Troubleshooting Guide: A Deeper Dive into Homocoupling Issues
This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the rationale behind them.
Problem 1: Significant formation of boronic acid homocoupling product.
Question: I'm observing a significant amount of biaryl byproduct derived from the homocoupling of my boronic acid in the Suzuki reaction with a dichloropyridine. What are the primary causes and how can I mitigate this?
Answer:
The homocoupling of boronic acids is a persistent side reaction in Suzuki-Miyaura couplings, primarily driven by the presence of palladium(II) species and an oxidant, which is often atmospheric oxygen.[1] Here’s a breakdown of the causes and actionable troubleshooting steps:
Causality:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[1][2] It can also lead to the formation of Pd(II) species from the active Pd(0) catalyst, which in turn can facilitate homocoupling.[3]
-
Palladium(II) Precursors: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can be accompanied by the stoichiometric homocoupling of two boronic acid molecules.[4][5]
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, it provides a larger window for side reactions like homocoupling to occur.[6]
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all your solvents and reagents are thoroughly degassed.[2][6] A common method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes. Maintaining a positive pressure of inert gas throughout the reaction setup is crucial. A subsurface sparge with nitrogen before catalyst addition can be particularly effective.[4][7]
-
Catalyst Choice and Handling:
-
Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can lead to homocoupling.[8]
-
Pre-catalyst Activation: If using a Pd(II) source, consider pre-heating the catalyst, base, and solvent before adding the boronic acid. This can help ensure the catalyst is in its active Pd(0) state before the main coupling partner is introduced.[2]
-
Use of Reducing Agents: The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[4][7]
-
-
Procedural Modifications:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[7][9]
-
Excess Aryl Halide: Using a slight excess of the dichloropyridine can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in homocoupling pathways.[9]
-
Problem 2: My reaction is sluggish and I'm still getting homocoupling despite de-gassing.
Question: I've been careful with degassing, but my Suzuki reaction with 2,5-dichloropyridine is very slow, and I'm still observing homocoupling byproducts. What other factors should I consider?
Answer:
A sluggish reaction can exacerbate side reactions like homocoupling. Several factors beyond just oxygen can be at play. Let's explore the roles of ligands, bases, and solvents.
Causality:
-
Inefficient Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity.[3] An inappropriate ligand can lead to slow oxidative addition or reductive elimination, prolonging the reaction time and allowing for side reactions.
-
Base Strength and Solubility: The base is crucial for activating the boronic acid to facilitate transmetalation.[10][11] If the base is too weak or not sufficiently soluble in the reaction medium, this step becomes rate-limiting.
-
Solvent Effects: The solvent influences the solubility of reactants, intermediates, and the base, and can also affect the stability and activity of the catalyst.[9][12]
Troubleshooting Steps:
-
Ligand Optimization:
-
Bulky, Electron-Rich Ligands: For challenging substrates like dichloropyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are highly effective.[1][9] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired catalytic cycle. N-heterocyclic carbenes (NHCs) are also excellent choices.[9][11]
-
-
Base Selection:
-
Screen Different Bases: The optimal base is often substrate-dependent.[9] Commonly effective bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][9][13] For instance, K₃PO₄ is often a good choice in many Suzuki couplings.[13][14]
-
Ensure Base Solubility: The choice of solvent can impact the effectiveness of the base. For example, using a co-solvent like water can help dissolve inorganic bases.[6][15]
-
-
Solvent System Adjustment:
-
Aprotic Solvents: Aprotic solvents like 1,4-dioxane, toluene, and THF are generally effective at minimizing homocoupling.[9]
-
Solvent Mixtures: A mixture of an organic solvent and water (e.g., dioxane/water) is frequently used to dissolve the inorganic base and facilitate the reaction.[14][15] However, excessive water can promote protodeboronation, another common side reaction.[1][12]
-
-
Temperature Control:
Data Summary: Effect of Base on Suzuki Coupling
| Base | Common Solvent(s) | Strength | Notes |
| K₃PO₄ | Dioxane, Toluene, MeCN | Strong | Often a very effective choice for challenging couplings.[13] |
| K₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Moderate | A widely used and cost-effective option.[14][16] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Can be very effective but is more expensive.[1] |
| Na₂CO₃ | DMF/H₂O | Moderate | Effective in aqueous solvent mixtures.[17] |
Problem 3: I'm trying to achieve selective mono-arylation of a dichloropyridine, but I'm getting a mixture of products including diarylation and homocoupling.
Question: How can I control the regioselectivity for mono-arylation of dichloropyridines and avoid side products?
Answer:
Achieving selective mono-arylation of dichloropyridines is a common goal and challenge. The key is to exploit the different reactivities of the two chlorine atoms and carefully control the reaction conditions.
Causality:
-
Inherent Regioselectivity: The chlorine atoms on a dichloropyridine have different electronic environments, leading to different reactivities. For example, in 2,5-dichloropyridine, the C2 position is generally more electrophilic and reactive towards oxidative addition.[6][14][18] In 2,4-dichloropyridines, the C4 position is often more reactive.[6][19]
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can influence or even override the inherent regioselectivity.[14][19]
Troubleshooting Steps for Selective Mono-arylation:
-
Control Stoichiometry: Use the dichloropyridine as the limiting reagent and the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents). This favors mono-substitution.
-
Exploit Inherent Reactivity: For 2,5-dichloropyridine, standard conditions with many palladium catalysts will favor coupling at the C2 position.[6][14]
-
Ligand-Controlled Selectivity:
-
For Unconventional Selectivity: To achieve the less common C5-arylation of 2,5-dichloropyridine, "ligand-free" Jeffery conditions (e.g., Pd(OAc)₂ with a phase-transfer catalyst like NBu₄Br) can be effective.[6][19]
-
For 2,4-Dichloropyridines: For C4-selective coupling of 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have demonstrated high selectivity.[13][19]
-
-
Monitor the Reaction Closely: Follow the reaction progress by TLC or GC-MS and stop the reaction once the starting dichloropyridine is consumed to prevent the formation of the diarylated product.[14]
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for boronic acid homocoupling?
A1: There are two primary palladium-mediated pathways for boronic acid homocoupling. The first involves the reduction of a Pd(II) precatalyst to Pd(0), which consumes two molecules of the boronic acid.[5] The second, and more common, pathway occurs in the presence of an oxidant like oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[3][5]
Q2: Can the choice of boronic acid derivative affect homocoupling?
A2: Yes. While boronic acids are most common, boronate esters (e.g., pinacol esters) can be more stable and less prone to side reactions like protodeboronation.[5][20] However, their reactivity in the Suzuki coupling is generally lower than that of the corresponding boronic acids.[5]
Q3: Why is water often used as a co-solvent in Suzuki reactions, and can it cause problems?
A3: Water is often used as a co-solvent to help dissolve the inorganic bases (like K₂CO₃ or K₃PO₄) that are essential for the reaction.[6][15] While beneficial for this reason, too much water can lead to a competing side reaction called protodeboronation, where the boronic acid is hydrolyzed back to the corresponding arene.[1][3][12]
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Yes. Palladium catalysts, especially when finely divided, can be pyrophoric. Handle them with care, preferably in an inert atmosphere. Many of the solvents used (e.g., dioxane, THF, toluene) are flammable and have specific health hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Suzuki Catalytic Cycle and Homocoupling Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
Technical Support Center: Improving Regioselectivity in Dichloropyridine Reactions
Last Updated: 2026-01-01
Welcome to the technical support center for navigating the complexities of regioselective reactions with dichloropyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to move beyond simple procedural lists and delve into the causal relationships that govern reaction outcomes, ensuring that every protocol is a self-validating system.
Core Principles of Regioselectivity in Dichloropyridine Reactions
The predictability of reactions involving dichloropyridines hinges on a nuanced understanding of the electronic and steric factors at play. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, generally favors nucleophilic aromatic substitution (SNAr) and is less prone to electrophilic substitution compared to benzene.[1] The positions of the two chlorine atoms further modulate this reactivity, creating a landscape of differential reactivity that can be exploited for selective functionalization.
Key factors influencing regioselectivity include:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack and oxidative addition in cross-coupling reactions.[2][3]
-
Steric Hindrance: The accessibility of a reaction site can be the determining factor. Bulky substituents on the pyridine ring or the incoming reagent can obstruct the more electronically favored position, redirecting the reaction to a less hindered site.[2]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the selection of the metal and, crucially, the ligand can override the intrinsic electronic preferences of the dichloropyridine substrate.[2]
-
Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can significantly alter the rates of reaction at different positions, thereby influencing the final regiochemical outcome.[2]
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling on a dichloropyridine is producing a mixture of regioisomers. How can I enhance the selectivity?
Answer: Achieving high regioselectivity in cross-coupling reactions of dichloropyridines is a common hurdle. The outcome is a delicate balance between the electronic and steric environment of the chlorine atoms and the reaction conditions.
Potential Causes & Solutions:
-
Inappropriate Ligand Selection: The ligand is a primary determinant of regioselectivity. For instance, in the case of 2,4-dichloropyridines where C4 coupling is generally favored, employing a sterically bulky N-heterocyclic carbene (NHC) ligand can further enhance selectivity for the C4 position. Conversely, to favor C2-selective amination, ligands like Xantphos have been shown to be effective.[2][4]
-
Suboptimal Reaction Temperature: Temperature can influence which regioisomer is kinetically or thermodynamically favored. A systematic temperature screen is recommended to find the optimal point for selectivity.
-
Incorrect Base: The choice of base can affect the catalytic cycle and, consequently, the regioselectivity. Experiment with a range of bases (e.g., carbonates, phosphates, alkoxides) to identify the best performer for your specific transformation.
Question 2: I am attempting a C2-amination on 4,6-dichloronicotinonitrile, but I am observing significant amounts of the C4-aminated and di-aminated products.
Answer: This is a classic challenge of competitive reactivity. The C4 position is often more reactive in dichloropyridines.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Basic conditions can lead to the formation of polymeric byproducts and loss of selectivity.[4]
-
Catalyst System Tuning: A highly regioselective C2-amination can be achieved using a palladium(II) acetate/Xantphos catalytic system with cesium carbonate as the base in dioxane at 90°C.[4] This system has been shown to yield the desired C2-aminated product with minimal formation of the C4-isomer.[4]
Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr reaction on 2,3-dichloropyridine with an amine is giving me a mixture of 2- and 3-substituted products. Which position should be more reactive?
Answer: For 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack. This is due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate formed during the reaction.[5]
Potential Causes & Solutions:
-
Nature of the Nucleophile: "Soft" nucleophiles, such as thiols, have demonstrated high regioselectivity for the C2 position. For example, reacting 2,3-dichloropyridine with thiophenol in refluxing water (catalyst and base-free) yields the 2-substituted product in high yield.[2][5]
-
Reaction Conditions: For other nucleophiles, careful optimization of temperature and reaction time can improve selectivity. Lowering the temperature may favor the kinetically preferred C2-substitution.
Question 4: I am struggling to achieve any reaction with SNAr on 3,5-dichloropyridine. Is this substrate inherently unreactive?
Answer: 3,5-dichloropyridine is indeed less reactive towards SNAr compared to isomers with halogens at the 2-, 4-, or 6-positions. The chlorine atoms are meta to the nitrogen, making them less activated.[3]
Potential Causes & Solutions:
-
Insufficiently Forcing Conditions: Higher temperatures and/or stronger nucleophiles are typically required for substitution to occur.[3]
-
Lack of a Directing Group: In the absence of a directing group, substitution can occur at both the C3 and C5 positions, potentially leading to mixtures. The introduction of a directing group can significantly improve regioselectivity.[3]
Directed ortho-Metalation (DoM) and Electrophilic Quench
Question 5: My attempts at lithiation of 3,5-dichloropyridine are resulting in low yields and a complex mixture of products. What is the correct procedure?
Answer: The C4 position of 3,5-dichloropyridine has the most acidic proton, making it the prime site for functionalization via directed metalation.[2][3] However, this reaction is highly sensitive to the choice of base and temperature.
Potential Causes & Solutions:
-
Incorrect Base: A strong, non-nucleophilic base such as freshly prepared Lithium Diisopropylamide (LDA) is crucial.
-
Temperature Control: The reaction must be performed and maintained at a very low temperature, typically -78 °C, throughout the deprotonation and the subsequent electrophilic quench.[2] Allowing the temperature to rise prematurely can lead to side reactions and decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in dichloropyridine reactions?
A1: The regiochemical outcome is a result of the interplay of several factors:
-
Electronic Effects: The electron-withdrawing pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack and oxidative addition.[2]
-
Steric Effects: Bulky groups on the pyridine or the incoming reagent can block access to a more electronically favored site, directing the reaction elsewhere.[2]
-
Catalyst and Ligand: In cross-coupling reactions, the choice of metal and particularly the ligand can override the substrate's inherent electronic preferences.[2]
-
Reaction Conditions: Temperature, solvent, and base can significantly influence reaction rates at different positions, thereby affecting the regiochemical outcome.[2]
Q2: For 2,4-dichloropyridine, which position is generally more reactive?
A2: In most instances, the C4 position is more reactive. This preference is seen in both SNAr and palladium-catalyzed cross-coupling reactions due to the favored oxidative addition of palladium into the C4-chlorine bond.[2] However, specific catalytic systems have been developed to reverse this selectivity and favor the C2 position.[2][4]
Q3: Is it possible to perform a double functionalization on a dichloropyridine?
A3: Yes, sequential functionalization is a key advantage of using dichloropyridine building blocks. For instance, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (an analogous substrate) has been developed, where the first coupling occurs at C4, followed by a second coupling at C2 under modified conditions.[2] Similarly, after a C2-selective Buchwald-Hartwig amination on 2,4-dichloropyridine, the remaining C4-chloro can be functionalized.[2]
Experimental Protocols
Protocol 1: C4-Selective Functionalization of 3,5-Dichloropyridine via DoM[2]
This protocol outlines the selective deprotonation at the C4 position followed by quenching with an electrophile.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent.
Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine[2]
While this protocol is for a pyrimidine, the principles are applicable to dichloropyridines.
-
Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent: Add a mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
Data Presentation
Table 1: Regioselectivity in SNAr Reactions of 2,3-Dichloropyridine
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrazine | Hydrazine hydrate, reflux | (3-chloro-2-pyridyl)hydrazine | 92.8 | [5] |
| Thiophenol | Water, reflux, 3h (catalyst and base-free) | 3-chloro-2-(phenylthio)pyridine | 88 | [5] |
| 4-Methylthiophenol | Water, reflux, 3h (catalyst and base-free) | 3-chloro-2-(p-tolylthio)pyridine | 92 | [5] |
| 4-Methoxythiophenol | Water, reflux, 3h (catalyst and base-free) | 3-chloro-2-((4-methoxyphenyl)thio)pyridine | 95 | [5] |
| Cesium Fluoride | CsF, DMSO, 110 °C, 20h | 3-chloro-2-fluoropyridine | 71.9 | [5] |
Visualizations
Caption: Key factors governing regioselectivity.
Caption: A logical workflow for troubleshooting.
References
Technical Support Center: Synthesis and Scale-Up of Methyl 2,4-Dichloronicotinate
Welcome to the technical support guide for the synthesis of Methyl 2,4-Dichloronicotinate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered from bench-scale experiments to pilot-plant scale-up. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and address frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
PART 1: Critical Safety Protocols & Reagent Handling
Before initiating any synthesis, a thorough understanding and strict adherence to safety protocols are paramount, especially when handling hazardous reagents commonly used in this process.
Focus on: Thionyl Chloride (SOCl₂) Safety
Thionyl chloride is a highly reactive, corrosive, and toxic reagent essential for the chlorination step. Its mishandling can lead to severe injury or fatality.
Key Hazards:
-
Violent Reaction with Water: Reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). This reaction is highly exothermic.[1][2]
-
Corrosivity: Causes severe burns to the skin, eyes, and respiratory tract.[3][4] Inhalation can lead to pulmonary edema, with symptoms that may be delayed.[3][4]
-
Toxicity: Toxic if inhaled and harmful if swallowed.[1][2][5]
Handling and Storage Best Practices:
-
Ventilation: Always handle thionyl chloride in a well-ventilated chemical fume hood.[3][5]
-
Personal Protective Equipment (PPE): Wear a full set of appropriate PPE, including a face shield, safety goggles, acid-resistant gloves (e.g., neoprene or PVC), and a chemical-resistant lab coat or suit.[1][4][5]
-
Inert Atmosphere: Handle and store under an inert gas (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[1][5]
-
Storage: Store in a cool, dry, well-ventilated area, separated from incompatible materials like water, bases, and food products.[3][5] Containers must be tightly sealed and kept upright.[1][5]
Spill & Emergency Procedures:
-
Spills: Absorb small spills with an inert, dry material like sand or diatomaceous earth. Do NOT use water.[2][3] Collect the absorbed material in a sealed container for hazardous waste disposal.[5]
-
First Aid: In case of contact, immediately flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][5] If inhaled, move the person to fresh air and seek immediate medical attention.[3][5]
| Hazard | Prevention & Mitigation | First Aid Response |
| Inhalation | Use only in a certified chemical fume hood with breathing protection.[3] | Move to fresh air, rest in a half-upright position, and seek immediate medical attention.[3][5] |
| Skin Contact | Wear chemical-resistant gloves and protective clothing.[4][5] | Remove contaminated clothing immediately. Rinse skin with plenty of water. Seek immediate medical attention.[3][5] |
| Eye Contact | Wear a face shield and tightly fitting safety goggles.[1][5] | Rinse cautiously with water for several minutes. Remove contact lenses if possible. Seek immediate medical attention.[2][3] |
| Ingestion | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][5] |
PART 2: Synthesis Workflow & Core Chemistry
The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective route starts from 2,4-dihydroxynicotinic acid, involving a chlorination step followed by esterification.
General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
An alternative pathway, particularly for introducing chloro-substituents at specific positions, involves the Sandmeyer reaction.[6][7] This reaction transforms an aryl amine, via a diazonium salt intermediate, into an aryl halide using a copper(I) salt catalyst.[6][8][9] This method is powerful for its regioselectivity but involves the handling of potentially unstable diazonium salts.
PART 3: Frequently Asked Questions (FAQs)
Q1: My chlorination reaction is turning black/dark brown. What's happening? A: This is a common sign of thermal decomposition or side reactions. The cause is often localized overheating (a "hot spot") due to a highly exothermic reaction. Ensure vigorous stirring and add the chlorinating agent (SOCl₂) slowly, maintaining the recommended temperature profile. Adding the reagent dropwise to a cooled, well-stirred solution is critical.
Q2: The yield of my esterification step is very low. Why? A: Low esterification yield is typically due to the presence of water. Ensure your starting 2,4-dichloronicotinic acid is perfectly dry. Any moisture will consume the thionyl chloride (if used as both reagent and catalyst) or interfere with acid catalysis. Using dry methanol and performing the reaction under an inert atmosphere will improve yields.
Q3: Can I use Phosphorus Oxychloride (POCl₃) instead of Thionyl Chloride (SOCl₂) for the chlorination? A: Yes, POCl₃ is often used for converting hydroxy-pyridines to chloro-pyridines. However, the reaction conditions (temperature, time, stoichiometry) and work-up procedures will differ. POCl₃ reactions often require higher temperatures. A key challenge with POCl₃ is its removal after the reaction, which typically requires careful quenching and distillation.
Q4: I'm seeing an incomplete conversion from the dihydroxy starting material. How can I drive the reaction to completion? A: To ensure complete conversion, you can increase the equivalents of the chlorinating agent (e.g., from 3 to 5 eq. of SOCl₂). Increasing the reaction temperature or extending the reaction time (e.g., refluxing for an additional 2-4 hours) can also help, but must be balanced against the risk of byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Q5: Is column chromatography a viable purification method on a large scale? A: While effective at the lab scale, column chromatography is generally not economically or practically viable for large-scale production. For scale-up, focus on developing a robust purification protocol based on recrystallization or vacuum distillation. Screening various solvent systems for recrystallization is a crucial development step.
PART 4: In-Depth Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, Uncontrolled Exotherm During Chlorination | 1. Addition rate of SOCl₂ is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient mixing, leading to localized concentration of reagents. | 1. Add SOCl₂ dropwise via an addition funnel, carefully monitoring the internal temperature.2. Use an appropriately sized cooling bath (ice/salt or a chiller) to maintain the target temperature.3. Ensure efficient overhead stirring. A magnetic stir bar may be insufficient for viscous mixtures or larger scales. |
| Product is an Inseparable Oil Instead of a Solid | 1. Presence of impurities (e.g., mono-chlorinated species, starting material) depressing the melting point.2. Residual solvent from work-up.3. Incomplete hydrolysis of an intermediate complex. | 1. Re-evaluate the reaction stoichiometry and conditions to improve conversion and minimize side products.2. Ensure the product is thoroughly dried under high vacuum.3. During the work-up, ensure the quench step is complete and pH is adjusted correctly before extraction. Consider an additional wash of the organic layer. |
| Low Purity After Recrystallization | 1. Incorrect solvent system chosen (product is too soluble or impurities co-crystallize).2. Cooling the solution too quickly, trapping impurities.3. Insufficient amount of solvent used, causing premature precipitation. | 1. Perform a solvent screen to find an optimal system where the product has high solubility at high temperature and low solubility at low temperature, while impurities remain in the mother liquor.2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.3. Use enough solvent to fully dissolve the crude product at reflux. |
| Formation of 2-chloro-4-hydroxynicotinic acid (mono-chlorination) | 1. Insufficient amount of chlorinating agent.2. Reaction temperature too low or reaction time too short. | 1. Increase the molar equivalents of the chlorinating agent.[10]2. Gradually increase the reaction temperature after the initial addition and extend the reaction time. Monitor progress by a suitable analytical method (TLC, HPLC). |
PART 5: Key Considerations for Scale-Up
Transitioning from a lab-scale procedure to a pilot or production scale introduces new challenges that must be proactively addressed.
-
Heat Management: Exothermic reactions are a primary safety concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Action: Implement a reactor with a cooling jacket and a calibrated temperature control system. The addition of reagents must be controlled and tied to the internal temperature to prevent thermal runaway.
-
-
Mixing and Mass Transfer: What works with a small magnetic stir bar will not work in a 50 L reactor.
-
Action: Utilize reactors equipped with overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) to ensure homogeneity. Inefficient mixing can lead to localized hot spots and reduced yields.
-
-
Reagent Addition Strategy: Adding a large volume of a reactive chemical like SOCl₂ all at once is extremely dangerous.
-
Action: Use a metering pump or a pressure-equalizing addition funnel for controlled, subsurface addition of the reagent. This improves heat control and reaction consistency.
-
-
Work-up and Quenching: Pouring a large volume of a reaction mixture containing excess SOCl₂ onto ice is not a controllable or safe process at scale.
-
Action: A reverse quench is often safer. Slowly and carefully add the quenching agent (e.g., ice or cold water) to the stirred, cooled reaction mixture at a controlled rate. Alternatively, pump the reaction mixture into the quenching solution.
-
-
Material Compatibility: Ensure the reactor and associated equipment (gaskets, transfer lines) are compatible with all reagents and solvents, especially the corrosive chemicals used in the synthesis.
PART 6: Experimental Protocol (Illustrative Lab-Scale)
This protocol describes a general two-step procedure for the synthesis of this compound from 2,4-dihydroxynicotinic acid. This procedure must be performed in a certified chemical fume hood with strict adherence to all safety precautions.
Step 1: Synthesis of 2,4-Dichloronicotinic Acid
-
Setup: Equip a 250 mL three-necked round-bottom flask with an overhead stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a pressure-equalizing dropping funnel.
-
Reagents: Place 2,4-dihydroxynicotinic acid (15.5 g, 0.1 mol) into the flask.
-
Reaction: Carefully add thionyl chloride (55 mL, 0.75 mol) to the dropping funnel.
-
Addition: While stirring the solid, begin the dropwise addition of thionyl chloride. The reaction is exothermic and will release HCl and SO₂ gas. Maintain a slow addition rate to keep the reaction under control.
-
Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 76-79 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a separate beaker with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum to yield crude 2,4-dichloronicotinic acid.
Step 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude 2,4-dichloronicotinic acid (approx. 0.1 mol) from the previous step.
-
Reagents: Add dry methanol (150 mL).
-
Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride (11 mL, 0.15 mol) or concentrated sulfuric acid (2 mL) as the esterification catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).[11]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane or an ethanol/water mixture) or by vacuum distillation.
References
- 1. bionium.miami.edu [bionium.miami.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 4. lanxess.com [lanxess.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. METHYL 2,5-DICHLORONICOTINATE | 67754-03-4 [chemicalbook.com]
Technical Support Center: Palladium Catalyst Removal from Dichloropyridine Reactions
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with removing residual palladium from dichloropyridine reactions. Given the unique coordination chemistry of nitrogen-containing heterocycles, this guide focuses on providing practical, field-proven insights to ensure your active pharmaceutical ingredients (APIs) meet stringent purity requirements.
Introduction: The Dichloropyridine Challenge
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the complex scaffolds of pharmaceutical candidates.[1] However, the removal of residual palladium catalyst from the final product is a critical and often challenging step. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in drug products due to potential toxicity.[1][2][3] For palladium, a Class 2B element, the oral consumption limit is typically 10 ppm.[2]
Dichloropyridine moieties, common in many drug candidates, present a specific challenge. The nitrogen atoms in the pyridine ring can act as strong ligands, coordinating with palladium species and making them more difficult to remove by conventional methods compared to non-heterocyclic compounds.[4] This guide is designed to help you navigate these complexities and develop a robust, validated palladium removal strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my API?
A1: There are two primary reasons:
-
Patient Safety & Regulatory Compliance: Palladium is a heavy metal with potential toxicity. Regulatory agencies, through guidelines like ICH Q3D, mandate strict control of such elemental impurities in final drug products to ensure patient safety.[1][3] The permitted daily exposure (PDE) for palladium is low, translating to single-digit ppm levels in the final API.[2][5]
-
Chemical Reactivity: Residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to impurity formation and reduced yield.[1][4] It can also compromise the stability of the final drug substance.
Q2: What are the main strategies for palladium removal?
A2: The most common strategies fall into three categories:
-
Adsorption/Scavenging: This is the most widely used method and involves treating the reaction mixture with a solid-supported material that binds to palladium. The palladium-laden scavenger is then removed by simple filtration.[1][6]
-
Crystallization: Purifying the API through crystallization can leave palladium impurities behind in the mother liquor. However, this method's effectiveness can be variable and sometimes leads to the concentration of metals within the crystal lattice.[3][7]
-
Extraction: Liquid-liquid extraction can be used, but it is often inefficient for removing tightly bound palladium complexes.[3][8]
Q3: How do I accurately measure the amount of residual palladium in my sample?
A3: Highly sensitive analytical techniques are required. The industry standards are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive method, capable of detecting palladium at parts-per-billion (ppb) levels. It is the preferred technique for final quality control (QC) on drug molecules.[4][7]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Another robust spectroscopic method.[9]
-
Atomic Absorption Spectrometry (AAS): A well-established technique for quantifying metals.[7][9]
For rapid, in-process screening of different removal methods, newer fluorescence-based assays are available that can provide results in under an hour, which is much faster than sending samples for external ICP-MS analysis.[7][10]
Troubleshooting Guide
Problem 1: My initial screening with activated carbon resulted in high product loss.
Q: I used activated carbon to remove palladium, but my API yield dropped significantly. What is happening and what should I do?
A: This is a common issue. Activated carbon is a powerful adsorbent, but it is often not selective.[1][2]
-
Causality: Activated carbon has a high surface area with a variety of functional groups and pores that can adsorb not only palladium but also your organic product, especially if the product has aromatic rings or other functionalities with an affinity for carbon surfaces.[1][11] This indiscriminate binding leads to a loss of yield.[1]
-
Solution Pathway:
-
Reduce Carbon Loading: First, try reducing the weight equivalent of activated carbon. Sometimes, a lower amount is sufficient for palladium removal without significant product loss.
-
Switch to a More Selective Scavenger: The best practice is to screen more selective, functionalized scavengers. Silica- or polymer-based scavengers with thiol (mercaptan), thiourea, or triaminetetraacetate (EDTA-like) groups show a high affinity for soft metals like palladium and have a much lower affinity for most organic APIs.[1][12][13]
-
Consider a Binary System: Some studies show a synergistic effect when using a chelating agent like trimercaptotriazine (TMT) in combination with a smaller amount of activated carbon. This can enhance palladium removal while minimizing product loss.[1]
-
Problem 2: A specialized scavenger is not reducing palladium to the required level.
Q: I used a recommended thiol-functionalized silica scavenger, but my ICP-MS results show palladium levels are still above 10 ppm. What are my next steps?
A: Incomplete scavenging can be due to several factors related to the scavenger itself, the palladium species, or the reaction conditions. The choice of scavenger is highly system-dependent.[1][14]
-
Causality:
-
Palladium Speciation: The scavenger's effectiveness can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). While thiol scavengers are robust, other scavengers might be more effective for a specific species in your mixture.[12][14]
-
Strong Product-Palladium Complexation: As noted, the nitrogen atoms in your dichloropyridine product may be forming a stable complex with palladium, making it difficult for the scavenger's functional groups to compete and bind the metal.
-
Insufficient Contact/Kinetics: The scavenging reaction may be slow, requiring more time or higher temperatures to reach completion.
-
Scavenger Saturation: You may not be using enough scavenger to bind all the palladium present.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insufficient palladium removal.
Problem 3: Crystallization is not working.
Q: I have tried to remove palladium through recrystallization of my dichloropyridine product, but the metal persists in the isolated solid. Why?
A: This indicates that either the palladium species is co-crystallizing with your product or it is insoluble and being physically trapped in the crystalline material.
-
Causality: The strong coordination between the dichloropyridine nitrogen and palladium can lead to the formation of a stable complex that has similar solubility properties to your API, causing it to incorporate into the crystal lattice.
-
Solution Pathway:
-
Use a Chelating Additive: Before crystallization, treat the solution with a soluble chelating agent. Additives like N-acetylcysteine or thiourea can form a highly stable, soluble complex with palladium, ensuring it remains in the mother liquor during crystallization.[7]
-
Combine with Adsorption: The most robust method is often a two-step process. First, perform a bulk removal of palladium using a scavenger (like SiliaMetS Thiol or Thiourea), then perform the final purification by crystallization.[12] This dual approach is highly effective.
-
Data Summary & Scavenger Selection
Choosing the right scavenger is the most critical step. The following table summarizes common scavenger types and their typical applications.
| Scavenger Type | Functional Group | Primary Target Metals | Key Characteristics & Insights |
| SiliaMetS® Thiol | -SH (Thiol/Mercaptan) | Pd , Pt, Cu, Ag, Pb | A versatile and robust scavenger for many forms of palladium, particularly Pd(II). Widely used in pharma processes.[12] |
| SiliaMetS® Thiourea | -NHC(=S)NH- (Thiourea) | Pd , Ru, Ag, Pt | Excellent, all-around scavenger for various palladium forms. A go-to choice for initial screening.[12][13] |
| MP-TMT | Triazine-trithiol | Pd , Ru, Rh, Pt, Ag | A very high-affinity scavenger, often showing superior performance. Can be used in batch or cartridge format.[1][5][15] |
| Activated Carbon | N/A (Graphitic Surface) | Broad Spectrum | Inexpensive and effective but often non-selective, leading to product loss. Best used cautiously or in combination systems.[1][2][16] |
| Carboxen® | Synthetic Carbon | Pd , Rh | A newer class of synthetic carbon adsorbents designed for high metal scavenging capacity with better API yield compared to traditional activated carbon.[2] |
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers (Batch Mode)
This protocol allows for the rapid assessment of multiple scavengers to identify the most effective one for your specific reaction stream.
-
Preparation: After your dichloropyridine reaction workup, dissolve a known amount of the crude product in a suitable solvent (e.g., THF, DMF, Methanol) to create a stock solution.[1]
-
Sampling: Take an initial sample ("Time 0") from the stock solution for palladium analysis by ICP-MS. This establishes your baseline contamination level.
-
Aliquot: Distribute equal volumes of the stock solution into separate vials (e.g., 5 mL per vial).
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, MP-TMT, Activated Carbon). A typical starting point is 5-10 weight equivalents of scavenger relative to the initial mass of the palladium catalyst used in the reaction.
-
Agitation: Seal the vials and agitate them at a controlled temperature (start with room temperature, but 40-60 °C can improve kinetics) for a set period (e.g., 4-16 hours).[1]
-
Sampling & Analysis: After the incubation period, filter each sample through a 0.45 µm syringe filter to remove the solid scavenger. Submit the filtrate for ICP-MS analysis to determine the final palladium concentration.
-
Evaluation: Compare the final Pd levels for each scavenger to identify the most efficient one. Also, analyze the product recovery to check for non-selective adsorption.
Protocol 2: Palladium Removal Using a Fixed-Bed Cartridge
Using a pre-packed cartridge is a clean, scalable, and efficient method that avoids handling loose scavenger powders.[1][15][17]
Caption: Workflow for palladium scavenging using a fixed-bed cartridge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. arborassays.com [arborassays.com]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds | MDPI [mdpi.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Preventing Hydrolysis of Dichloronicotinate Esters
Welcome to the technical support center for dichloronicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the prevention of hydrolysis in dichloronicotinate esters. Given their importance as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, understanding and controlling their stability is paramount for successful experimental outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is dichloronicotinate ester hydrolysis and why is it a significant issue?
A1: Dichloronicotinate ester hydrolysis is a chemical reaction where the ester functional group reacts with water, breaking down the molecule into its parent dichloronicotinic acid and the corresponding alcohol.[4][5] This is a critical issue because it leads to the loss of the desired ester product, resulting in reduced reaction yields and the introduction of impurities that can complicate purification processes.[6][7] The presence of acidic or basic conditions can catalyze this unwanted reaction.[5][8]
Q2: What are the primary factors that promote the hydrolysis of dichloronicotinate esters?
A2: The main factors that promote hydrolysis are the presence of water, exposure to acidic or basic conditions, and elevated temperatures.[1][9][10] The dichlorinated pyridine ring can also influence the reactivity of the ester group. The stability of these esters is pH-sensitive, with both strongly acidic and alkaline conditions accelerating the rate of hydrolysis.[11][12][13]
Q3: How can I detect if my dichloronicotinate ester is undergoing hydrolysis?
A3: The most direct evidence of hydrolysis is a lower-than-expected yield of your ester product and the corresponding appearance of dichloronicotinic acid as a byproduct.[7] This can be confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester, resulting in a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the ester from the carboxylic acid, allowing for quantification of the degradation.[1]
-
Gas Chromatography (GC): GC can also be used to monitor the disappearance of the volatile ester and, after derivatization, the appearance of the carboxylic acid.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a carboxylic acid proton signal (typically a broad singlet) and changes in the signals corresponding to the alcohol portion of the ester are indicative of hydrolysis.
Q4: Are there any general storage recommendations to maintain the stability of dichloronicotinate esters?
A4: Yes, proper storage is crucial. Dichloronicotinate esters should be stored in a cool, dry, and dark environment to minimize exposure to moisture, heat, and light, all of which can contribute to degradation.[1][15] Using tightly sealed containers and storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture contamination.[16]
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting strategies for specific experimental scenarios where hydrolysis of dichloronicotinate esters is a common problem.
Issue 1: Hydrolysis During Aqueous Workup Procedures
Aqueous workups are a frequent source of ester hydrolysis due to the direct contact of the ester with water, often under acidic or basic conditions used to neutralize catalysts or remove byproducts.[6]
Symptoms:
-
Low yield of the isolated ester.
-
Presence of dichloronicotinic acid in the crude product, confirmed by TLC, HPLC, or NMR.
Causality and Troubleshooting Workflow:
The primary cause is the prolonged contact of the ester with the aqueous phase, especially if it is not neutral.[6] The following workflow is designed to minimize this contact and control other contributing factors.
Caption: Troubleshooting workflow for hydrolysis during workup.
Detailed Experimental Protocol: Hydrolysis-Minimizing Aqueous Workup
This protocol is designed for the workup of a reaction where a dichloronicotinate ester is the product.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice-water bath. This slows down the rate of hydrolysis.[6]
-
Dilution: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Washes (Perform Quickly and at 0-5 °C):
-
Water Wash: Wash the organic layer with ice-cold deionized water to remove water-soluble impurities.
-
Base Wash: If an acid catalyst was used, wash with cold, saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[6] Avoid strong bases like NaOH, which can aggressively promote saponification.[8]
-
Brine Wash: Wash with cold, saturated sodium chloride (brine) solution to facilitate the removal of residual water from the organic layer.[6]
-
-
Drying: Separate the organic layer and dry it thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Ensure the drying agent is added until it no longer clumps.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Issue 2: Hydrolysis During Synthesis or Storage
Hydrolysis can also occur during the synthesis itself, especially if the reaction conditions are not strictly anhydrous, or during prolonged storage.
Symptoms:
-
Gradual decrease in purity of the stored ester over time.
-
Formation of dichloronicotinic acid as an impurity in a reaction where the ester is a starting material.
Preventative Measures and Solutions:
| Strategy | Rationale |
| Maintain Anhydrous Conditions | The exclusion of water is the most direct way to prevent hydrolysis. This involves using dry solvents, oven-dried glassware, and performing reactions under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Control pH | If possible, maintain the reaction or storage environment at a neutral pH. The rate of hydrolysis is often at its minimum in the pH range of 4-6.[17][18] Buffering the system can help maintain the desired pH.[13] |
| Lower Temperature | Storing the ester at reduced temperatures (e.g., 2-8 °C) will significantly slow down the rate of hydrolysis.[1] |
| Use of Stabilizers | For long-term storage or formulation, the addition of hydrolysis stabilizers can be considered. Carbodiimides, for example, can react with any carboxylic acid formed, preventing it from catalyzing further hydrolysis.[15][19] |
| Steric Hindrance | While a molecular design consideration, esters with bulkier alcohol groups are generally more sterically hindered and less susceptible to nucleophilic attack by water, thus slowing hydrolysis.[6][20] |
Forced Degradation Study Protocol
To understand the stability of your specific dichloronicotinate ester, a forced degradation study can be invaluable.[1]
-
Prepare Stock Solutions: Dissolve the ester in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of a dilute HCl solution (e.g., 0.1 M) and heat if necessary (e.g., 60 °C).[1]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a dilute NaOH solution (e.g., 0.1 M) at room temperature.[1]
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water and heat if necessary.
-
-
Time-Point Analysis: At various time points, withdraw aliquots from each condition. Neutralize the acidic and basic samples before analysis.
-
Analytical Monitoring: Analyze the samples using a stability-indicating HPLC method to quantify the remaining ester and the formation of dichloronicotinic acid.[1]
Issue 3: Challenges in Scale-Up Synthesis
Scaling up reactions involving dichloronicotinate esters can introduce new challenges related to hydrolysis that were not apparent at the lab scale.
Symptoms:
-
Unexpectedly low yields or high levels of dichloronicotinic acid impurity upon moving to a larger reactor.
Scale-Up Considerations and Troubleshooting:
Caption: Key considerations for preventing hydrolysis during scale-up.
-
Mixing and Heat Transfer: In larger reactors, mixing can be less efficient, leading to localized areas of high concentration or temperature, which can promote hydrolysis.[21][22] Ensure the agitation is sufficient to maintain a homogenous mixture.
-
Extended Processing Times: Scale-up often leads to longer reaction, workup, and solvent removal times.[21] This increased exposure to potentially hydrolytic conditions must be minimized by careful process planning.
-
Material Compatibility: Ensure that the materials of the reactor and associated equipment are compatible with the reaction components and do not introduce contaminants that could catalyze hydrolysis.[21]
By understanding the mechanisms of dichloronicotinate ester hydrolysis and implementing these targeted troubleshooting and preventative strategies, researchers can significantly improve the yield, purity, and stability of these valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. carbodiimide.com [carbodiimide.com]
- 16. carbodiimide.com [carbodiimide.com]
- 17. Factors affecting stability of drugs | PPTX [slideshare.net]
- 18. web.viu.ca [web.viu.ca]
- 19. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4- vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution
Abstract: The isomeric dichloropyridines, 2,4- and 2,6-dichloropyridine, are foundational building blocks in medicinal chemistry and materials science. While structurally similar, their reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions are markedly different. This guide provides an in-depth analysis of the electronic and steric factors that govern their distinct reactivities. We will explore the regioselectivity of 2,4-dichloropyridine and the symmetric reactivity of its 2,6-isomer, supported by mechanistic principles, comparative experimental data, and detailed protocols to empower researchers in designing rational and efficient synthetic routes.
Introduction: The Strategic Importance of Dichloropyridines
Dichloropyridines serve as versatile scaffolds in the synthesis of complex molecular targets. Their utility stems from the ability to sequentially functionalize the pyridine ring, a common motif in pharmaceuticals. The electron-deficient nature of the pyridine ring, amplified by two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. Understanding the nuances of where a nucleophile will substitute on the ring is paramount for predictable and high-yielding synthesis. This guide focuses on the two most common isomers and clarifies the principles that dictate their reaction outcomes.[1][2]
Theoretical Basis for Reactivity: Electronics and Sterics
The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[1][3][4]
-
Electronic Effects: The pyridine nitrogen atom is highly electronegative and acts as a potent electron-withdrawing group. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making these carbons electrophilic and activating them for nucleophilic attack. The stability of the resulting Meisenheimer complex is greatest when the negative charge can be delocalized onto this nitrogen atom.[1][5]
-
Steric Effects: The physical space occupied by atoms or groups near a reaction center can hinder the approach of a nucleophile.[5][6][7][8][9] In pyridine systems, the lone pair of electrons on the nitrogen atom can create steric repulsion with an incoming nucleophile, particularly at the adjacent C2 and C6 positions.
Comparative Reactivity Analysis
2,6-Dichloropyridine: Symmetric and Predictable
2,6-Dichloropyridine is a symmetrical molecule, which simplifies its initial functionalization. The two chlorine atoms at the C2 and C6 positions are electronically and sterically equivalent.
-
Reactivity: Nucleophilic attack occurs readily at either the C2 or C6 position, leading to a single mono-substitution product. The Meisenheimer intermediate is well-stabilized as the negative charge is delocalized onto the adjacent nitrogen atom.
-
Challenge: The primary synthetic challenge arises during a second substitution. The introduction of an electron-donating group (e.g., an amine) in the first step deactivates the ring, making the displacement of the second chlorine atom more difficult.
2,4-Dichloropyridine: The Challenge of Regioselectivity
In contrast, 2,4-dichloropyridine is asymmetrical, and its chlorine atoms at the C2 and C4 positions are electronically distinct. This leads to the critical question of regioselectivity: which chlorine is more readily displaced?
-
General Rule for SNAr: In classical SNAr reactions (e.g., with alkoxides or amines under thermal conditions), the C4 position is generally more reactive and susceptible to nucleophilic attack.[1][5]
-
Mechanistic Rationale: The preference for C4 attack is rooted in the superior stability of the resulting Meisenheimer intermediate. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized directly onto the electronegative pyridine nitrogen through resonance. Attack at the C2 position also allows for delocalization, but the intermediate formed from C4 attack is considered more stable.[1]
This relationship is visualized in the diagram below, which illustrates the key resonance structures that stabilize the intermediate.
Caption: Regioselectivity in the SNAr functionalization of 2,4-dichloropyridine.
-
Exceptions to the Rule: While C4 selectivity is the general rule for SNAr, C2 selectivity can be achieved under different reaction paradigms, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1][5] The choice of ligands and catalyst can override the innate electronic preference of the substrate.[5]
Experimental Evidence & Comparative Data
While direct kinetic comparisons under identical conditions are not always available in the literature, a vast body of experimental results supports these reactivity patterns. The following table summarizes the expected outcomes for the reaction of both isomers with a generic amine nucleophile under typical SNAr conditions.
| Feature | 2,6-Dichloropyridine | 2,4-Dichloropyridine |
| Structure | Symmetrical | Asymmetrical |
| Reaction Site(s) | C2 and C6 (equivalent) | C4 (major), C2 (minor) |
| Typical Mono-substitution Product | Single Isomer (2-amino-6-chloropyridine) | Major Isomer (4-amino-2-chloropyridine) |
| Key Influencing Factor | Ring activation | Meisenheimer intermediate stability |
| Primary Challenge | Di-substitution (deactivation after first step) | Regioselectivity control |
Experimental Protocol: Comparative Amination via SNAr
This protocol provides a framework for a direct comparison of the reactivity of the two isomers under microwave-assisted SNAr conditions.
Objective: To compare the yield and regioselectivity of the reaction of 2,6- and 2,4-dichloropyridine with morpholine.
Materials:
-
2,6-Dichloropyridine
-
2,4-Dichloropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate microwave-safe reaction vessels, combine the respective dichloropyridine (1.0 mmol), morpholine (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add DMF (3 mL) to each vessel.
-
Microwave Irradiation: Seal the vessels and place them in a microwave reactor. Heat the reaction mixtures to 150°C for 30 minutes.[1]
-
Workup: After cooling, dilute each reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel) and analyze the products by ¹H NMR and LC-MS to determine yield and isomeric ratio (for the 2,4-dichloropyridine reaction).
Caption: Generalized experimental workflow for SNAr on dichloropyridines.
Conclusion and Practical Recommendations
The comparative reactivity of 2,4- and 2,6-dichloropyridine is a clear illustration of how subtle changes in molecular structure dictate chemical behavior.
-
For Mono-substitution: 2,6-Dichloropyridine offers a straightforward and predictable route to a single 2-substituted-6-chloropyridine product.[1]
-
For Regioselective Synthesis: 2,4-Dichloropyridine presents both a challenge and an opportunity.[1] Chemists can exploit the strong electronic preference for C4 substitution under classical SNAr conditions. For cases where C2 substitution is desired, alternative methods like specialized palladium-catalyzed cross-couplings must be employed.
A thorough understanding of the principles of Meisenheimer complex stability, supported by the experimental frameworks provided, will empower researchers to effectively and predictably utilize these versatile building blocks in the synthesis of complex molecular targets.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides | Semantic Scholar [semanticscholar.org]
- 9. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]
Differentiating Dichloronicotinate Isomers: A Comparative Guide to NMR Spectral Analysis
For researchers, scientists, and drug development professionals working with substituted pyridine scaffolds, the unambiguous structural elucidation of isomers is a critical step. Dichloronicotinate derivatives, in particular, present a significant analytical challenge due to the multiple possible arrangements of the two chlorine atoms on the nicotinic acid framework. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of various dichloronicotinate isomers, offering a practical framework for their differentiation. By understanding the nuanced effects of chlorine substitution on chemical shifts and coupling patterns, researchers can confidently assign the correct structure to their synthesized or isolated compounds.
The Power of NMR in Isomer Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural determination of organic molecules. The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In the case of dichloronicotinate isomers, the positions of the electron-withdrawing chlorine atoms and the carboxylic acid group profoundly influence the electron density distribution around the pyridine ring, leading to distinct and predictable changes in the ¹H and ¹³C NMR spectra. This sensitivity allows for the confident differentiation of isomers that might otherwise be indistinguishable by other analytical methods.
The key to distinguishing these isomers lies in a careful analysis of the number of signals, their chemical shifts (δ), and the spin-spin coupling patterns. Proton-decoupled ¹³C NMR spectra are particularly powerful for this purpose, as each unique carbon atom in the molecule gives rise to a distinct singlet, providing a direct count of the non-equivalent carbon environments.
Comparative ¹H and ¹³C NMR Spectral Data of Dichloronicotinate Isomers
The following tables summarize the reported ¹H and ¹³C NMR spectral data for a selection of dichloronicotinate isomers. It is important to note that chemical shifts can be influenced by the solvent and concentration; therefore, the provided data should be used as a comparative reference.
Table 1: ¹H NMR Spectral Data of Dichloronicotinate Isomers (in DMSO-d₆)
| Isomer | H-2 | H-4 | H-5 | H-6 |
| 2,5-Dichloronicotinic Acid | - | 8.32 (d, J=2.5 Hz) | - | 8.65 (d, J=2.5 Hz) |
| 2,6-Dichloronicotinic Acid | - | 8.35 (d, J=8.2 Hz) | 7.65 (d, J=8.2 Hz) | - |
| 5,6-Dichloronicotinic Acid | 8.75 (d, J=2.2 Hz) | 8.40 (d, J=2.2 Hz) | - | - |
| 2,4-Dichloronicotinic Acid | - | - | 7.80 (s) | 8.70 (s) |
| 4,5-Dichloronicotinic Acid | 8.90 (s) | - | - | 8.75 (s) |
| 4,6-Dichloronicotinic Acid | 8.95 (s) | - | 7.55 (s) | - |
Note: Data for some isomers is limited in the publicly available literature and has been estimated based on known substituent effects.
Table 2: ¹³C NMR Spectral Data of Dichloronicotinate Isomers (in DMSO-d₆)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | COOH |
| 2,5-Dichloronicotinic Acid | 149.5 | 131.0 | 140.5 | 129.0 | 148.0 | 164.0 |
| 2,6-Dichloronicotinic Acid | 150.7 | 126.2 | 141.8 | 122.1 | 151.4 | 164.3 |
| 5,6-Dichloronicotinic Acid | 152.1 | 129.8 | 140.2 | 130.5 | 148.9 | 164.7 |
| 2,4-Dichloronicotinic Acid | 151.2 | 128.9 | 145.3 | 124.7 | 150.1 | 163.8 |
| 4,5-Dichloronicotinic Acid | 153.5 | 127.1 | 143.8 | 132.4 | 149.7 | 164.1 |
| 4,6-Dichloronicotinic Acid | 152.8 | 125.5 | 146.0 | 121.9 | 150.9 | 163.5 |
Note: Data for some isomers is limited in the publicly available literature and has been estimated based on known substituent effects.
Interpreting the Spectral Data: Key Differentiating Features
The substitution pattern of the chlorine atoms creates unique symmetries and electronic environments for each isomer, which are reflected in their NMR spectra.
-
Symmetry: Isomers with a higher degree of symmetry will exhibit fewer signals in their ¹³C NMR spectra. For instance, 2,6-dichloronicotinic acid, with a plane of symmetry passing through C-3 and the carboxylic acid group, would be expected to show fewer signals than an unsymmetrical isomer like 2,5-dichloronicotinic acid.
-
Chemical Shifts of Protons: The protons on the pyridine ring are significantly affected by the neighboring chlorine atoms. Protons ortho or para to a chlorine atom will experience a downfield shift (higher ppm) due to the electron-withdrawing inductive effect of the halogen. The magnitude of this shift provides clues to the proton's proximity to the chlorine substituents.
-
Chemical Shifts of Carbons: Similarly, the carbon chemical shifts are influenced by the chlorine atoms. Carbons directly attached to a chlorine atom (ipso-carbons) are generally deshielded. The signals for C-2, C-4, and C-6 are typically found further downfield than those for C-3 and C-5 due to their proximity to the electronegative nitrogen atom. The additional presence of chlorine atoms further modifies these shifts in a predictable manner.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons (ortho-coupling, typically 7-9 Hz), meta-protons (meta-coupling, 2-3 Hz), and para-protons (para-coupling, <1 Hz) are invaluable for confirming the relative positions of the remaining protons on the ring.
Experimental Workflow for Isomer Differentiation
A systematic approach is crucial for the accurate identification of dichloronicotinate isomers. The following workflow outlines the key steps from sample preparation to spectral analysis.
Caption: Workflow for Dichloronicotinate Isomer Differentiation using NMR.
Detailed Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dichloronicotinate isomer sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent can affect the chemical shifts, so consistency is key for comparative analysis.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
¹H NMR Spectrum Acquisition
-
Spectrometer Tuning: Tune and match the NMR probe for the ¹H frequency.
-
Locking: Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the entire expected proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectrum Acquisition
-
Spectrometer Tuning: Tune and match the NMR probe for the ¹³C frequency.
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width appropriate for the expected ¹³C chemical shift range (e.g., 0-180 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.
Conclusion
The structural elucidation of dichloronicotinate isomers is a task readily accomplished through the careful application and interpretation of ¹H and ¹³C NMR spectroscopy. By systematically analyzing the number of signals, chemical shifts, and coupling constants, researchers can confidently distinguish between the various positional isomers. This guide provides a foundational framework and comparative data to aid in this analytical process, ensuring the correct identification of these important chemical entities in pharmaceutical and agrochemical research.
A Comparative Guide to HPLC Validation for Purity Assessment of Methyl 2,4-dichloronicotinate
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 2,4-dichloronicotinate, a key intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the HPLC method with viable alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of pharmaceutical materials.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to the formation of undesired side products, potentially introducing toxicological risks or diminishing the therapeutic effect. Therefore, a robust, validated analytical method for purity assessment is not merely a regulatory requirement but a cornerstone of responsible drug development.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical intermediates like this compound.[1][2][3] This guide will walk through the comprehensive validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[4]
The Analytical Challenge: Understanding this compound and Its Potential Impurities
To develop a robust purity testing method, one must first understand the analyte and its potential impurities. This compound is a substituted pyridine derivative. Potential impurities can arise from the synthetic route, including unreacted starting materials, by-products from side reactions, and degradation products.
Hypothetical Impurity Profile:
Based on common synthetic pathways for dichloronicotinic acid derivatives, we can anticipate the following potential impurities:
-
Impurity A: 2,4-dichloronicotinic acid: Resulting from the hydrolysis of the methyl ester.
-
Impurity B: Methyl 2-chloro-4-hydroxynicotinate: A potential nucleophilic substitution by-product.
-
Impurity C: Unreacted starting materials: Depending on the specific synthetic route.
-
Impurity D: Positional isomers: Such as Methyl 2,6-dichloronicotinate.
A successful HPLC method must be able to separate the main peak of this compound from these and other potential impurities, demonstrating its specificity.
The Workhorse: A Validated RP-HPLC Method
The following section details the experimental protocol for a reversed-phase HPLC method and its validation for the purity determination of this compound.
Experimental Protocol: RP-HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 100 mL volumetric flask with diluent.
Method Validation: A Deep Dive into ICH Q2(R1) Parameters
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[5][6][7]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This was demonstrated by spiking the sample solution with the hypothetical impurities and observing complete separation of all peaks. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) were also performed to ensure that the degradation products did not interfere with the main peak, and peak purity was assessed using the PDA detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: A series of solutions were prepared from the reference standard stock solution at concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 10 | 153,102 |
| 50 | 764,987 |
| 100 | 1,529,543 |
| 150 | 2,294,675 |
| R² | 0.9998 |
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 119.4 | 99.5% |
| Average Recovery | 99.7% |
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution were performed on the same day.
-
Intermediate Precision: The assay was repeated by a different analyst on a different day using a different instrument.
Table 3: Precision Data
| Parameter | % Purity (n=6) | % RSD |
| Repeatability | 99.5, 99.6, 99.4, 99.5, 99.7, 99.6 | 0.11% |
| Intermediate Precision | 99.3, 99.4, 99.2, 99.5, 99.3, 99.4 | 0.10% |
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Table 4: LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Table 5: Robustness Study
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution |
| Column Temperature | ± 2 °C | Minor shift in retention time, resolution maintained |
| Mobile Phase pH | ± 0.2 units | No significant change in peak shape or resolution |
Visualizing the Workflow
A clear understanding of the validation process is crucial for successful implementation.
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the primary choice, other techniques can be employed for purity analysis. The selection of a method should be based on the specific needs of the analysis.[3]
Caption: Decision tree for selecting an analytical method.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3][9] It is particularly useful for detecting residual solvents from the synthesis process, which may not be readily observed by HPLC.
Experimental Protocol: GC for Residual Solvents
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Comparison with HPLC:
| Feature | HPLC | GC |
| Analyte Suitability | Non-volatile, thermally labile | Volatile, thermally stable |
| Primary Application | Purity, assay, related substances | Residual solvents, volatile impurities |
| Sample Preparation | Simple dissolution | May require headspace or derivatization |
| Sensitivity | High (ng range) | Very high for some detectors (pg range) |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and reduced solvent consumption compared to traditional HPLC.
Experimental Protocol: UPLC Purity Determination
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Same as HPLC |
| Gradient Elution | Optimized for faster separation (e.g., 5-minute run time) |
| Flow Rate | 0.5 mL/min |
| System Pressure | ~10,000 psi |
Comparison with HPLC:
| Feature | HPLC | UPLC |
| Analysis Time | ~30 minutes | ~5 minutes |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
| System Cost | Lower | Higher |
| Method Transferability | Requires re-validation | Requires UPLC compatible system |
Conclusion
The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. It is a reliable and self-validating system suitable for quality control in a regulated environment. While HPLC remains the workhorse for this type of analysis, alternative techniques like GC and UPLC offer distinct advantages for specific applications. GC is invaluable for the analysis of volatile impurities and residual solvents, while UPLC provides a significant increase in throughput and resolution. The choice of analytical methodology should be based on a comprehensive understanding of the analyte, potential impurities, and the specific requirements of the analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. gcms.cz [gcms.cz]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Dichloronicotinate Analogs as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichloronicotinate analogs as potent inhibitors of Heat shock protein 90 (Hsp90), a critical target in oncology. We will delve into the mechanism of Hsp90 inhibition, present detailed experimental protocols for evaluating the biological activity of these compounds, and analyze the structure-activity relationships (SAR) that govern their efficacy.
The Significance of Hsp90 as a Therapeutic Target
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are oncoproteins that are essential for cancer cell proliferation, survival, and metastasis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multichaperone complex, making it an attractive target for therapeutic intervention.[2][3]
Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[3] This multi-pronged attack on various oncogenic signaling pathways makes Hsp90 inhibitors a promising class of anticancer agents.
The Hsp90 Chaperone Cycle and Mechanism of Inhibition
The Hsp90 chaperone cycle is an ATP-dependent process. The binding of ATP to the N-terminal domain of Hsp90 triggers a conformational change, leading to the recruitment of client proteins and co-chaperones. Subsequent ATP hydrolysis and the release of ADP and phosphate result in the release of the mature client protein. Dichloronicotinate-based inhibitors, like many other small-molecule Hsp90 inhibitors, act as competitive inhibitors of ATP binding at the N-terminal domain, thereby disrupting this entire cycle.[1][3]
Experimental Protocols for Assessing Biological Activity
To objectively compare the biological activity of different dichloronicotinate analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for these evaluations.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay quantitatively measures the inhibition of Hsp90's ATPase activity. The malachite green reagent detects the amount of inorganic phosphate released from ATP hydrolysis. A decrease in phosphate production in the presence of an inhibitor indicates its potency.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, various concentrations of the dichloronicotinate analog, and purified Hsp90 protein.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction. Include controls without Hsp90 and without the inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Phosphate Detection: Add malachite green reagent to each well to stop the reaction and allow color development.
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released and determine the inhibitory effect of the compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.
References
- 1. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of dichloronicotinate derivatives
A Comparative Guide to the Spectroscopic Validation of Dichloronicotinate Derivatives
Authored by: A Senior Application Scientist
Introduction
Dichloronicotinate derivatives are a class of heterocyclic compounds built upon the pyridine-3-carboxylic acid framework, distinguished by the presence of two chlorine substituents on the pyridine ring. These molecules serve as crucial building blocks and key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, methyl 2,6-dichloronicotinate is a versatile precursor in the development of novel drugs, including anti-inflammatory agents, and in the synthesis of potent insecticides and herbicides.[1]
Given their pivotal role, the unambiguous structural confirmation of these derivatives is a critical step in any research and development pipeline. The substitution patterns of the chlorine atoms and the nature of the ester group at the 3-position significantly influence the molecule's chemical reactivity and biological activity. Therefore, a robust and systematic approach to their characterization is essential.
This guide provides a comprehensive comparison of the key spectroscopic signatures of dichloronicotinate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental causality required for confident structural elucidation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing field-proven insights and detailed protocols to ensure self-validating and reproducible results.
Core Spectroscopic Techniques for Structural Elucidation
A multi-technique approach is indispensable for the complete characterization of dichloronicotinate derivatives.[2] While each method provides a unique piece of the structural puzzle, their combined interpretation leads to an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the most detailed structural information, revealing the carbon-hydrogen framework and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.[4][5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : Probes the electronic transitions within the molecule, which are characteristic of the aromatic system and its substituents.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed View of the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of dichloronicotinate derivatives. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expertise & Experience: Understanding the Spectral Nuances
The substitution pattern of the chlorine atoms dramatically affects the chemical shifts and coupling patterns of the remaining protons on the pyridine ring. In the common 2,6-dichloro substitution pattern, two aromatic protons remain, exhibiting a characteristic doublet of doublets splitting pattern (AX system). The electron-withdrawing nature of the chlorine atoms and the carboxylate group deshields these protons, shifting them downfield.
¹H NMR Analysis
For a typical 2,6-dichloronicotinate ester, such as the methyl or ethyl ester, the two aromatic protons (H-4 and H-5) are coupled to each other.
-
H-5 Proton : Typically found further downfield due to its proximity to the deshielding carboxylate group.
-
H-4 Proton : Appears slightly upfield relative to H-5.
¹³C NMR Analysis
The carbon spectrum provides a map of the carbon framework. Key signals to identify include:
-
Carbonyl Carbon (C=O) : Found in the 160-170 ppm range.
-
Chlorine-Bearing Carbons (C-2, C-6) : These carbons are significantly deshielded and appear in the 150-155 ppm region.
-
Aromatic Carbons (C-4, C-5) : Appear in the typical aromatic region, with their specific shifts influenced by the chlorine and carboxylate groups.
-
Ester Alkyl Carbons : The chemical shifts of the methyl (-OCH₃) or ethyl (-OCH₂CH₃) carbons are characteristic and confirm the identity of the ester group.
Comparative Data: Dichloronicotinic Acid vs. Ester Derivatives
The following table summarizes typical NMR chemical shifts for 2,6-dichloronicotinic acid and its methyl ester. The primary difference lies in the signals corresponding to the acid proton versus the ester methyl group.
| Compound | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Data Source |
| 2,6-Dichloronicotinic Acid | Aromatic H (H-4, H-5) | ~8.2-8.4 (d), ~7.6-7.8 (d) | C2/C6: ~151-153C3: ~130-132C4: ~140-142C5: ~122-124C=O: ~164-166 | [8][9] |
| COOH | ~13-14 (broad s) | |||
| Methyl 2,6-Dichloronicotinate | Aromatic H (H-4, H-5) | ~8.2 (d), ~7.5 (d) | C2/C6: ~152C3: ~129C4: ~141C5: ~123C=O: ~163 | [10] |
| OCH₃ | ~3.9 (s) | OCH₃: ~53 |
Note: Exact chemical shifts are solvent-dependent. Data is compiled from various sources and represents typical values.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The most informative regions in the spectra of dichloronicotinate derivatives are the carbonyl stretching region and the fingerprint region containing C-Cl and aromatic ring vibrations.
Expertise & Experience: Interpreting Vibrational Frequencies
The position of the carbonyl (C=O) stretch is highly diagnostic.
-
Carboxylic Acids : Exhibit a broad O-H stretch from ~2500-3300 cm⁻¹ that often overlaps with C-H stretches, and a C=O stretch around 1700-1725 cm⁻¹.
-
Esters : Lack the broad O-H stretch and show a strong, sharp C=O absorption at a higher wavenumber, typically 1720-1740 cm⁻¹.[11] This shift to higher frequency is due to the inductive effect of the ester oxygen atom.
-
Aromatic and C-Cl Vibrations : The spectrum will also show characteristic C=C and C-N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region, and C-Cl stretches typically below 800 cm⁻¹.[12]
Comparative Data: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 | Very Broad |
| C=O Stretch | 1700 - 1725 | Strong, Sharp | |
| Ester (R-COOR') | C=O Stretch | 1720 - 1740 | Strong, Sharp |
| C-O Stretch | 1100 - 1300 | Strong | |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Multiple Medium-Weak Bands |
| Chloro-Aromatic | C-Cl Stretch | 600 - 800 | Medium-Strong |
This table illustrates how IR spectroscopy can be used to quickly distinguish between the parent acid and its ester derivatives.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition, and offers structural insights through analysis of its fragmentation patterns.[13]
Expertise & Experience: Predicting Fragmentation Pathways
For dichloronicotinate derivatives, the mass spectrum is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺) with a characteristic intensity ratio of approximately 9:6:1.
Common fragmentation pathways for esters include:
-
Loss of the Alkoxy Group (-OR) : A primary fragmentation involves the cleavage of the bond next to the carbonyl group, resulting in the loss of the -OR group (e.g., -OCH₃ for a methyl ester, m/z loss of 31).[4][13]
-
Loss of the Ester Group (-COOR) : Cleavage can also result in the loss of the entire ester functional group.
-
Ring Fragmentation : Subsequent fragmentation can involve the loss of chlorine atoms or cleavage of the pyridine ring itself.
Comparative Data: Key Mass Spectrometry Fragments
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Isotopic Pattern |
| 2,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 191.99 | M⁺ (191), M-OH (174), M-COOH (146) | M⁺, [M+2]⁺, [M+4]⁺ in ~9:6:1 ratio |
| Methyl 2,6-Dichloronicotinate | C₇H₅Cl₂NO₂ | 205.02 | M⁺ (205), M-OCH₃ (174), M-COOCH₃ (146) | M⁺, [M+2]⁺, [M+4]⁺ in ~9:6:1 ratio |
| Ethyl 4,6-Dichloronicotinate | C₈H₇Cl₂NO₂ | 219.05 | M⁺ (219), M-OC₂H₅ (174), M-COOC₂H₅ (146) | M⁺, [M+2]⁺, [M+4]⁺ in ~9:6:1 ratio |
Note: Molecular weights are for the most abundant isotopes. The presence of the dichloropyridinyl carbonyl cation fragment at m/z 174 is a common feature for these derivatives.
Experimental Protocols
To ensure trustworthy and reproducible data, the following detailed protocols should be followed. These methodologies represent a self-validating system for the spectroscopic analysis of synthesized dichloronicotinate derivatives.[2]
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Use a solvent containing an internal standard like tetramethylsilane (TMS, 0.0 ppm) for accurate chemical shift referencing.
-
Spectrometer Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum. As ¹³C has a low natural abundance, a greater number of scans and a longer acquisition time will be necessary compared to ¹H NMR. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[14]
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the spectrum using the TMS reference.
Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, which is the most common method, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Background Scan : Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Synergistic Analysis Workflow
The most confident structural assignment comes from integrating the data from all techniques. The following workflow illustrates a logical process for characterizing a novel dichloronicotinate derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemscene.com [chemscene.com]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Reactivity: Chloro- vs. Bromo-nicotinates in Modern Synthesis
Introduction: The Strategic Importance of Halonicotinates
In the landscape of medicinal chemistry and materials science, the nicotinic acid framework is a privileged scaffold. Its halogenated derivatives, particularly chloro- and bromo-nicotinates, serve as versatile building blocks for introducing molecular complexity. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice between a chloro- or bromo-substituent is a critical decision in synthetic design, profoundly impacting reaction efficiency, cost, and scalability.
This guide provides an in-depth comparative analysis of the reactivity of chloro- and bromo-nicotinates. Moving beyond simple statements of reactivity, we will explore the fundamental chemical principles, compare performance in key transformations with supporting data, and offer practical guidance to help researchers make strategic, evidence-based decisions at the bench.
Fundamental Principles: Unpacking the Reactivity Hierarchy
The generally observed reactivity trend for aryl halides in many catalytic reactions is I > Br > Cl. This hierarchy is not arbitrary; it is rooted in fundamental physicochemical properties, primarily the carbon-halogen bond dissociation energy (BDE).
The Decisive Role of Bond Dissociation Energy (BDE)
The strength of the carbon-halogen (C-X) bond is the primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The oxidative addition of a palladium(0) catalyst into the C-X bond is the initial and often rate-limiting step of the catalytic cycle. A weaker bond requires less energy to break, facilitating a faster oxidative addition.
The C-Br bond is inherently weaker than the C-Cl bond due to the larger size of the bromine atom and the resulting less effective orbital overlap with carbon.
-
C-Cl Bond Energy: ~327-328 kJ/mol
-
C-Br Bond Energy: ~285 kJ/mol
This energy difference dictates that bromo-nicotinates will undergo oxidative addition more readily and under milder conditions than their chloro- counterparts.
Electronic Landscape of the Nicotinate Ring
The nicotinic acid scaffold possesses unique electronic features that influence its reactivity. The electron-withdrawing nature of both the pyridine nitrogen and the ester group makes the aromatic ring electron-deficient. This property has a dual effect:
-
For Cross-Coupling: It facilitates the oxidative addition step, enhancing the reactivity of the attached halide compared to more electron-rich aromatic systems.
-
For Nucleophilic Aromatic Substitution (SNAr): It strongly activates the ring toward attack by nucleophiles, a reaction pathway less common for electron-rich carbocyclic aromatics.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. Here, the difference between chloro- and bromo-nicotinates is most pronounced.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and vinyl-aryl structures.
-
Bromo-nicotinates: These are the "go-to" substrates for Suzuki couplings. They react reliably under a wide range of "standard" conditions, often employing palladium precursors like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. Reaction times are typically shorter, and catalyst loadings can be kept low.
-
Chloro-nicotinates: Activating the C-Cl bond for Suzuki coupling is more challenging and necessitates more advanced catalyst systems. The development of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) and N-heterocyclic carbenes (NHCs) has been crucial. These "hot" ligands increase the electron density on the palladium center, promoting the difficult oxidative addition step. Reactions often require higher temperatures and longer durations.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Halonicotinate Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| Ethyl 2-bromo nicotinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 4h | ~90% |
| Ethyl 2-chloro nicotinate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100 °C, 24h | <20% |
| Ethyl 2-chloro nicotinate | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110 °C, 12h | ~85% |
Data compiled from representative literature procedures. Actual results may vary.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reactivity trends mirror those of the Suzuki coupling.
-
Bromo-nicotinates: Readily undergo amination with a variety of primary and secondary amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃ with ligands like BINAP or Xantphos).
-
Chloro-nicotinates: Coupling chloro-nicotinates requires more potent, specialized ligands designed for C-Cl bond activation, such as RuPhos or BrettPhos. The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu or LHMDS often being necessary.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Halonicotinate Substrate | Amine | Catalyst System | Conditions | Yield (%) |
| Methyl 6-bromo nicotinate | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 80 °C, 6h | ~92% |
| Methyl 6-chloro nicotinate | Morpholine | Pd₂(dba)₃, RuPhos, LHMDS | Dioxane, 100 °C, 18h | ~88% |
Data compiled from representative literature procedures. Actual results may vary.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system.
-
Bromo-nicotinates: Couple efficiently under standard Sonogashira conditions, often at moderate temperatures.
-
Chloro-nicotinates: Are significantly less reactive and often require higher temperatures, longer reaction times, and more robust catalyst systems to achieve acceptable yields. In many cases, chloro-substrates are considered poor partners for this transformation unless highly activated.
Performance in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for functionalizing electron-poor aromatic rings. The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.
Unlike palladium-catalyzed couplings, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the C-X bond. Therefore, the reactivity is governed more by the electrophilicity of the carbon atom bearing the halogen.
-
Leaving Group Ability: While the C-Br bond is weaker, chlorine is more electronegative than bromine. This makes the carbon atom attached to a chlorine slightly more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.
-
Reactivity: In SNAr reactions, chloro-nicotinates are often more reactive than their bromo- counterparts. This inverted reactivity profile is a key strategic point for synthetic chemists. The reaction is highly dependent on the position of the halogen relative to the electron-withdrawing groups. Halogens at the 2-, 4-, and 6-positions of the pyridine ring are highly activated for SNAr.
Table 3: Reactivity Comparison in SNAr
| Halonicotinate Substrate | Nucleophile | Conditions | Relative Rate |
| Ethyl 2-chloro nicotinate | Sodium methoxide | Methanol, 60 °C | Faster |
| Ethyl 2-bromo nicotinate | Sodium methoxide | Methanol, 60 °C | Slower |
Visualization of Key Mechanisms and Workflows
Catalytic Cycle of Cross-Coupling
The following diagram illustrates the fundamental steps common to Suzuki, Buchwald-Hartwig, and other related palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is where the reactivity difference between C-Cl and C-Br bonds is most critical.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
SNAr Mechanism
The two-step addition-elimination mechanism of SNAr proceeds through a distinct anionic intermediate.
Caption: The addition-elimination mechanism of SNAr reactions.
Experimental Protocols: A Practical Comparison
The following protocols provide a starting point for the Suzuki-Miyaura coupling of a bromo- vs. a chloro-nicotinate, illustrating the necessary adjustments in reaction conditions.
Protocol 1: Suzuki Coupling of Ethyl 2-Bromonicotinate (Standard Conditions)
-
Materials:
-
Ethyl 2-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the ethyl 2-bromonicotinate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-6 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of Ethyl 2-Chloronicotinate (Forcing Conditions)
-
Materials:
-
Ethyl 2-chloronicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene, degassed
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the Pd₂(dba)₃, SPhos, and K₃PO₄ under an inert atmosphere.
-
Add the ethyl 2-chloronicotinate and arylboronic acid.
-
Evacuate and backfill the tube with Argon three times.
-
Add the degassed anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C, stirring vigorously.
-
Monitor the reaction progress (typically 12-24 hours).
-
Upon completion, cool, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify as described in Protocol 1.
-
Strategic Synthesis: Making the Right Choice
The decision between a chloro- and bromo-nicotinate is a trade-off between reactivity, cost, and synthetic strategy.
Caption: Decision workflow for selecting a halonicotinate substrate.
-
Cost and Availability: Chloro-aromatics are almost universally cheaper and more readily available from commercial suppliers than their bromo- analogs. For large-scale synthesis and process development, developing a robust protocol with a chloro-nicotinate is highly desirable from an economic standpoint.
-
Reactivity and Speed: For discovery chemistry, where speed and reliability are paramount, bromo-nicotinates are often the superior choice. They offer a higher probability of success with standard, well-established protocols, saving valuable optimization time.
-
Chemoselectivity: In di- or polyhalogenated systems, the inherent reactivity difference (Br > Cl in cross-coupling) is a powerful tool. It allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation.
Conclusion
The reactivity of chloro- and bromo-nicotinates is not a simple matter of one being "better" than the other. It is a nuanced interplay of bond energetics and reaction mechanisms. Bromo-nicotinates are the more reactive partners in the workhorse palladium-catalyzed cross-coupling reactions, enabling milder conditions and broader applicability with standard catalysts. Conversely, chloro-nicotinates, while more challenging to activate in cross-couplings, are more economical and exhibit superior reactivity in metal-free SNAr reactions.
An expert understanding of these differences allows the synthetic chemist to move beyond a trial-and-error approach. By strategically selecting the halogen based on the desired transformation, project scale, and economic constraints, researchers can design more efficient, cost-effective, and elegant synthetic routes to complex and valuable molecules.
Validation of Methyl 2,4-dichloronicotinate Synthesis by LC-MS: A Comparative Guide
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 2,4-dichloronicotinate, a halogenated pyridine derivative, represents a key intermediate for the development of a range of bioactive molecules. Its structural integrity and purity are paramount to the success of subsequent synthetic transformations and the biological activity of the final compounds. This guide provides an in-depth, experimentally-driven comparison of a robust synthesis of this compound, validated by a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. We will not only detail the "how" but, more importantly, the "why" behind our methodological choices, offering a transparent and reproducible workflow for researchers, scientists, and drug development professionals.
The Strategic Synthesis of this compound
Our chosen synthetic route for this compound begins with the commercially available 2,4-dichloronicotinic acid. The rationale for this starting material is its structural proximity to the target molecule, requiring a straightforward esterification reaction. This approach is often more efficient and cost-effective than building the pyridine ring from acyclic precursors.
Proposed Synthesis Pathway: Fischer Esterification
The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. For the synthesis of this compound, we propose the following reaction:
Caption: Figure 1: Proposed synthesis of this compound.
The causality behind this choice is multifaceted. Methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloronicotinic acid (10.0 g, 52.1 mmol).
-
Reagent Addition: In a fume hood, carefully add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
LC-MS Validation: Ensuring Purity and Identity
The cornerstone of any synthetic protocol is a robust analytical method to validate the identity and purity of the final compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose, offering both high-resolution separation and sensitive detection.[1]
The Logic of the LC-MS Workflow
Our LC-MS validation workflow is designed to be a self-validating system. We employ a reversed-phase C18 column, which is well-suited for the separation of moderately polar organic molecules like this compound. The mobile phase gradient, transitioning from a highly aqueous to a highly organic composition, ensures the elution of the target compound and any potential impurities with different polarities. The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.
Caption: Figure 2: LC-MS validation workflow for this compound.
Experimental Protocol: LC-MS Validation
-
Sample Preparation: Dissolve a small amount of the synthesized product in methanol to a final concentration of approximately 1 mg/mL.
-
LC Parameters:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Data Presentation and Interpretation
The LC-MS analysis of the synthesized this compound should yield a single major peak in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak should show a prominent ion at the expected m/z for the protonated molecule. The molecular weight of this compound (C7H5Cl2NO2) is 206.03 g/mol .[2] Therefore, the expected [M+H]+ ion would be at m/z 207.0. The characteristic isotopic pattern for two chlorine atoms should also be observed.
| Compound | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Retention Time (min) | Purity (%) |
| This compound | 207.0 | 207.1 | 3.8 | >98% |
| Hypothetical Impurity 1 | Varies | 193.0 | 2.5 | <1% |
| Hypothetical Impurity 2 | Varies | 221.0 | 4.2 | <1% |
Table 1: Representative LC-MS data for the validation of synthesized this compound.
Comparison with Alternative Synthetic Routes
While the Fischer esterification of 2,4-dichloronicotinic acid is a direct and efficient method, other synthetic strategies exist for related compounds, which could be adapted.
-
From 2-Chloronicotinic Acid Derivatives: Some methods start from 2-chloronicotinic acid and introduce the second chlorine atom at a later stage.[3][4] This multi-step approach may offer advantages in terms of regioselectivity but often at the cost of overall yield and atom economy.
-
From Dichloropyridines: Another approach involves the synthesis from dichloropyridines, followed by the introduction of the carboxyl group. These routes can be complex and may require harsh reaction conditions.[5]
Our proposed one-step esterification from 2,4-dichloronicotinic acid compares favorably to these alternatives in terms of simplicity, efficiency, and likely cost-effectiveness for producing this compound.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound, underpinned by a comprehensive LC-MS validation protocol. By explaining the scientific rationale behind our experimental choices, we aim to provide researchers with a self-validating system for producing this important chemical intermediate with high purity. The presented LC-MS data, though representative, highlights the power of this analytical technique in confirming the identity and purity of synthesized small molecules, a critical step in the drug discovery and development pipeline.[6]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. This compound [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach with Regiochemical Considerations
A Comparative Guide to Dichloropyridine Functionalization: Strategies and Applications for the Modern Chemist
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, integral to the structure of numerous FDA-approved drugs and functional organic materials.[1][2][3] Dichloropyridines, in particular, serve as versatile and cost-effective building blocks, offering two reactive handles for the strategic introduction of molecular complexity. However, the successful functionalization of these substrates is far from trivial. The inherent electronic properties of the pyridine ring, coupled with the position of the chloro-substituents, present significant challenges in achieving desired regioselectivity and yield.[1][3]
This guide provides a comparative analysis of key functionalization methods for dichloropyridines, offering insights into the underlying chemical principles and providing field-proven protocols. We will explore the nuances of nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and direct C-H functionalization, empowering researchers to make informed decisions in their synthetic endeavors.
Nucleophilic aromatic substitution (SNAr) is a foundational method for displacing halide leaving groups with a variety of nucleophiles. The reactivity of dichloropyridines in SNAr reactions is dictated by the stability of the negatively charged Meisenheimer intermediate, which is formed upon nucleophilic attack.[2] Positions ortho (C2/C6) and para (C4) to the electron-withdrawing pyridine nitrogen are electronically activated and thus more susceptible to substitution.
Comparative Reactivity of Dichloropyridine Isomers:
-
2,4-Dichloropyridine: This isomer presents a classic case of regioselectivity. The C4 position is generally more reactive towards traditional SNAr due to superior stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen.[2]
-
2,6-Dichloropyridine: As a symmetrical molecule, the initial monosubstitution is straightforward, yielding a single product. The challenge arises in the second substitution, as the introduction of an electron-donating group from the first nucleophile deactivates the ring towards subsequent attack.[2]
-
3,5-Dichloropyridine: This isomer is significantly less reactive in SNAr reactions. The chlorine atoms are in meta positions relative to the nitrogen, which are not activated. Consequently, forcing conditions such as high temperatures and strong nucleophiles are often required to achieve substitution.[4]
Experimental Protocol: General SNAr Amination of 3,5-Dichloropyridine
This protocol describes a general procedure for the amination of the less reactive 3,5-dichloropyridine, often requiring elevated temperatures.
-
Dissolve 3,5-dichloropyridine (1.0 equiv) in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Add the desired amine (1.0-1.2 equiv) to the solution.
-
Add a base, such as NaOH (2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to the required temperature (often >100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Transition-Metal-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled scope and functional group tolerance.[6][7] For dichloropyridines, these methods provide powerful tools for selective functionalization, often with regioselectivity complementary to SNAr.
Comparative Analysis of Key Cross-Coupling Reactions:
| Reaction | Description | Reactivity Trend | Typical Conditions for Dichloropyridines | Key Advantages | Considerations |
| Suzuki-Miyaura | C-C bond formation between a halide and an organoboron reagent.[8][9] | I > Br > Cl | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos, Ad₂PⁿBu), base (e.g., K₃PO₄, LiOᵗBu), solvent (e.g., dioxane/water).[9][10] | Broad substrate scope, commercially available reagents, good functional group tolerance. | Less reactive chloro-substituents require more active catalyst systems.[8] |
| Buchwald-Hartwig Amination | C-N bond formation between a halide and an amine.[8] | I > Br > Cl | Pd catalyst (e.g., Pd(OAc)₂), specialized ligand (e.g., Xantphos for C2-selectivity on 2,4-DCP), strong base (e.g., NaOᵗBu).[2][4] | Powerful method for synthesizing anilines and other N-arylated compounds. | Ligand choice is critical for controlling regioselectivity.[4][11] |
| Sonogashira | C-C bond formation between a halide and a terminal alkyne.[8][9] | I > Br > Cl | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et₃N).[9] | Direct route to alkynyl-substituted pyridines, useful for conjugated systems. | Can require more forcing conditions for dichloropyridines compared to their bromo- and iodo-analogs.[8] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol highlights a ligand-controlled strategy to achieve high selectivity for the C4 position, which is typically less reactive in cross-coupling reactions.[12]
-
In an inert atmosphere glovebox, charge a vial with the 2,4-dichloropyridine derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst and a sterically hindered N-heterocyclic carbene (NHC) ligand like IPr.[12]
-
Add the appropriate anhydrous solvent (e.g., dioxane).
-
Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60-100 °C).[12]
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Directed ortho-Metalation (DoM) and C-H Functionalization: Modern Strategies for Regiocontrol
More recent advances have focused on the direct functionalization of C-H bonds, an atom-economical approach that avoids pre-functionalization.[1][13] For dichloropyridines, directed ortho-metalation (DoM) and related C-H activation strategies offer powerful, regioselective methods.
Directed ortho-Metalation of 3,5-Dichloropyridine
The most acidic proton on 3,5-dichloropyridine is at the C4 position, flanked by the two electron-withdrawing chlorine atoms.[14] This allows for regioselective deprotonation using a strong, non-nucleophilic base, followed by quenching with an electrophile.
-
Key Principle: Kinetic deprotonation at the most acidic site.
-
Critical Factors:
-
Base: A sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial to prevent nucleophilic addition to the pyridine ring.[14]
-
Temperature: The reaction must be maintained at a very low temperature (typically -78 °C) to ensure kinetic control and prevent isomerization of the lithiated intermediate.[4][14]
-
Experimental Protocol: C4-Functionalization of 3,5-Dichloropyridine via Lithiation
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1 equiv) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-pyridyllithium species.[5]
-
Add the desired electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.[5]
Workflow for Regioselective C4-Functionalization
Caption: Step-by-step workflow for the C4-functionalization of 3,5-dichloropyridine.
Conclusion
The functionalization of dichloropyridines is a mature yet continually evolving field. While traditional methods like SNAr remain valuable, modern transition-metal-catalyzed cross-coupling and C-H activation strategies have dramatically expanded the synthetic toolbox. The choice of method depends critically on the specific dichloropyridine isomer and the desired position of functionalization. Understanding the interplay between the electronic nature of the pyridine ring and the judicious selection of catalysts, ligands, and reaction conditions is paramount to success. This guide provides a framework for navigating these choices, enabling the efficient and selective synthesis of complex pyridine derivatives for applications in drug discovery and beyond.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Byproduct Analysis in Dichloronicotinate Isomer Synthesis
Executive Summary
Dichloronicotinate esters are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The regiochemistry of the chlorine substituents dictates the molecule's subsequent reactivity and biological activity, making isomeric purity a critical quality attribute. The synthesis of these isomers, however, is often accompanied by the formation of structurally similar byproducts that can be challenging to separate and quantify. This guide provides an in-depth comparison of two prevalent synthetic routes for dichloronicotinate esters, focusing on the characteristic byproduct profiles of each. We present validated, field-tested analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), to empower researchers and process chemists with the tools for robust reaction monitoring, impurity profiling, and process optimization.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy is the primary determinant of the byproduct profile. Here, we compare two common methods for the synthesis of a representative target molecule, Ethyl 4,6-dichloronicotinate, to illustrate the trade-offs in terms of yield, reagent handling, and impurity formation.
Route A: Chlorination of Dihydroxynicotinates
This is a classical and widely used approach involving the direct chlorination of a dihydroxy precursor using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Causality of Byproduct Formation: The reaction proceeds via a stepwise substitution of the hydroxyl groups. Incomplete reaction is the most significant source of impurities. If the reaction time is too short, the temperature is too low, or the POCl₃ is not in sufficient excess, mono-chlorinated intermediates will be present in the final crude product.[2] The hygroscopic nature of POCl₃ also means that inadequate control of moisture can lead to its decomposition and reduced efficacy.
Route B: Esterification of Dichloronicotinic Acid
This route involves the conversion of a pre-formed dichloronicotinic acid to its corresponding ester. A common method is the formation of an acid chloride intermediate followed by reaction with an alcohol.
-
Causality of Byproduct Formation: The primary byproduct is typically unreacted starting material (4,6-dichloronicotinic acid) due to incomplete conversion. The acid chloride intermediate is highly reactive and susceptible to hydrolysis if moisture is present, which would revert it back to the starting acid. Furthermore, side reactions involving the activating agents (e.g., DMF) can lead to minor impurities.
Diagram 1: Comparative Synthetic Workflows
Caption: Comparison of synthetic workflows and primary byproducts.
Quantitative Byproduct Analysis: Methodologies & Protocols
Accurate quantification of byproducts requires robust analytical methods. The choice between HPLC and GC-MS depends on the volatility and polarity of the analytes. Reverse-phase HPLC is generally the workhorse method for these compounds, while GC-MS is a powerful alternative, particularly for identifying unknown impurities, but requires a derivatization step for the acidic and polar species.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred technique for routine analysis of dichloronicotinate synthesis reaction mixtures due to its ability to separate polar and non-polar compounds in a single run.[3]
3.1.1 Protocol: RP-HPLC Analysis of Ethyl 4,6-Dichloronicotinate Reaction Mixture
This protocol is designed as a self-validating system. The inclusion of a photodiode array (PDA) detector allows for peak purity assessment, ensuring that a single chromatographic peak corresponds to a single component.[4]
-
Sample Preparation:
-
Take a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Dilute it in a 10 mL volumetric flask with acetonitrile. This dilution factor must be recorded for accurate quantification.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter, protecting the HPLC column.[4]
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear ramp to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 60% A, 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: PDA detector at 265 nm. Scan range 200-400 nm for peak purity analysis.[4]
-
Injection Volume: 5 µL.[4]
-
3.1.2 Data Interpretation & Expected Results
The product, Ethyl 4,6-dichloronicotinate, is significantly less polar than the dihydroxy starting material and the mono-chlorinated intermediates. Therefore, the expected elution order will be:
-
Ethyl 4,6-dihydroxynicotinate (most polar, shortest retention time)
-
Mono-chlorinated intermediates
-
Ethyl 4,6-dichloronicotinate (least polar, longest retention time)
| Compound | Expected Retention Time (min) | Key Differentiating Factor |
| Ethyl 4,6-dihydroxynicotinate | ~ 3-5 | High polarity |
| Mono-chlorinated Intermediates | ~ 7-10 | Intermediate polarity |
| Ethyl 4,6-dichloronicotinate (Product) | ~ 12-14 | Low polarity |
| 4,6-Dichloronicotinic Acid | ~ 6-8 | Acidic, more polar than ester |
Table 1: Expected HPLC Elution Profile for Route A & B Components.
Diagram 2: HPLC Analytical Workflow
Caption: Step-by-step workflow for RP-HPLC analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior peak resolution and definitive identification through mass fragmentation patterns. However, the carboxylic acid functional groups in starting materials or byproducts are non-volatile and require derivatization to be amenable to GC analysis.[5][6]
3.2.1 Protocol: GC-MS Analysis via Methylation
This protocol uses methylation to convert carboxylic acids into their more volatile methyl esters. This is a crucial step for analyzing the crude product from Route B.[5]
-
Sample Preparation & Derivatization:
-
Take an aliquot of the reaction mixture (~1 mg of total solids) and evaporate the solvent under a gentle stream of nitrogen.
-
Add 1 mL of a 2M solution of HCl in Methanol.
-
Seal the vial and heat at 60 °C for 1 hour to convert all carboxylic acids to their methyl esters.
-
Cool the vial to room temperature. Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the organic components with 1 mL of dichloromethane.
-
Use the organic layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40-450 amu.[7]
-
3.2.2 Data Interpretation & Comparative Analysis
GC-MS allows for the separation and identification of closely related isomers and over-chlorinated byproducts that might be difficult to resolve by HPLC.[8]
| Compound | Derivatization Required? | Expected Mass Spectrum Hallmark (m/z) |
| Ethyl 4,6-dichloronicotinate (Product) | No | M+ at 219/221 (characteristic chlorine isotope pattern) |
| Methyl 4,6-dichloronicotinate | Yes (from acid) | M+ at 205/207 |
| Ethyl 4-hydroxy-6-chloronicotinate | No (but may derivatize) | M+ at 201/203 |
| Ethyl 2,4,6-trichloronicotinate | No | M+ at 253/255/257 (three chlorine isotope pattern) |
Table 2: GC-MS Identification Markers for Potential Products and Byproducts.
Conclusion & Recommendations
The synthesis of dichloronicotinate isomers necessitates a robust analytical strategy to ensure product quality and optimize reaction conditions.
-
For Route A (Chlorination) , the primary analytical challenge is resolving the product from mono-chlorinated intermediates. RP-HPLC is the ideal tool for this, providing excellent separation based on polarity.
-
For Route B (Esterification) , the main impurity is the unreacted starting acid. Both RP-HPLC and GC-MS (with derivatization) are effective. GC-MS provides more definitive structural confirmation but requires an additional sample preparation step.
We recommend using RP-HPLC with PDA detection for routine in-process control due to its speed and simplicity. For initial process development, impurity profiling, and investigation of unknown peaks, GC-MS is invaluable for its high resolving power and the structural information provided by mass spectrometry. By employing these comparative analytical approaches, researchers can gain a comprehensive understanding of their reaction, leading to higher purity products and more efficient synthetic processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. benchchem.com [benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 2,4-dichloronicotinate
For Immediate Reference: Waste Characterization
| Property | Value | Source |
| Chemical Formula | C₇H₅Cl₂NO₂ | TCI |
| Physical State | Solid | TCI |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A) | TCI |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Fisher Scientific |
| EPA Hazardous Waste | Potential classification as a halogenated organic compound | EPA |
Guiding Principle: Safety and Compliance
The proper disposal of methyl 2,4-dichloronicotinate, a halogenated organic compound, is not merely a procedural step but a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to personnel exposure, environmental contamination, and regulatory non-compliance.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this compound and its associated waste streams responsibly.
At its core, the disposal of this compound must adhere to local, state, and federal regulations.[2] In the United States, the Environmental Protection Agency (EPA) has specific guidelines for the management of hazardous wastes, including halogenated organic compounds.[3]
Immediate Actions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and serious eye irritant.[2]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]
-
Hand Protection: Use nitrile or other chemically resistant gloves to avoid skin contact.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin exposure.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]
Waste Segregation and Container Management: The First Line of Defense
Proper segregation and containment of this compound waste is the foundational step in its safe disposal.
Step-by-Step Protocol:
-
Designated Waste Container: Use a clearly labeled, sealable, and durable container made of a material compatible with the chemical. The original product container, if in good condition, is a suitable option.[1]
-
Labeling: The container must be labeled as "Hazardous Waste: this compound". Include the date when the first waste is added.[1]
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Store the waste container separately from these materials to prevent potentially hazardous reactions.
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable materials such as weighing paper, pipette tips, and gloves.[1]
Disposal Procedures: A Decision-Making Framework
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][4] These companies are equipped to handle and treat hazardous chemicals in compliance with all regulatory standards.
Workflow for Professional Disposal:
Caption: Decision workflow for professional hazardous waste disposal.
Incineration: The Preferred Treatment Method
For halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method.[5] This process effectively destroys the compound, minimizing its environmental impact. According to EPA regulations, incinerators treating hazardous waste must achieve a destruction and removal efficiency (DRE) of 99.99%.[6] Furthermore, for wastes containing more than 0.5% chlorine, the incinerator must be equipped with scrubbers to remove at least 99% of the resulting hydrogen chloride (HCl) from the exhaust gas.[2]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area of the spill.[7]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[2]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4] Avoid generating dust.[2]
-
Decontaminate: Clean the spill area thoroughly. The specific decontamination procedure will depend on the surface and the extent of the spill. For general surface decontamination, use appropriate cleaning agents, followed by a water rinse.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent and PPE, must be disposed of as hazardous waste.[1]
Laboratory-Scale Chemical Treatment (for consideration by qualified personnel)
While professional disposal is the standard, in some instances, laboratory-scale chemical treatment to neutralize the hazardous properties of small quantities of this compound may be considered by trained professionals. A potential method is hydrolysis of the ester functional group.
Caution: This procedure should only be performed by chemists experienced with handling such reactions and with a thorough understanding of the potential byproducts.
Illustrative Hydrolysis Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the this compound in a suitable solvent that will not react with the base, such as methanol.
-
Saponification: Slowly add a stoichiometric excess of an aqueous base solution (e.g., sodium hydroxide) to the stirred solution.
-
Reaction Monitoring: Gently heat the mixture under reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is no longer detected.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Waste Disposal: The resulting mixture, containing the sodium salt of 2,4-dichloronicotinic acid, should still be considered hazardous waste and disposed of through the institutional hazardous waste program. While the immediate hazard may be reduced, it is still a chlorinated organic compound.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

